Product packaging for Sanfetrinem(Cat. No.:CAS No. 156769-21-0)

Sanfetrinem

Cat. No.: B1680756
CAS No.: 156769-21-0
M. Wt: 281.30 g/mol
InChI Key: ICFDDEJRXZSWTA-KJFVXYAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sanfetrinem is an orally available tricyclic beta-lactam (trinem) antibiotic, with broad-spectrum activity against gram-positive and gram-negative bacteria. This compound has high stability to many beta-lactamases.
a tricyclic beta-lactam;  GV 104326 is the sodium salt;  structure in first source
orally absorbed hexetil ester of GV-104326
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B1680756 Sanfetrinem CAS No. 156769-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156769-21-0

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

InChI

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1

InChI Key

ICFDDEJRXZSWTA-KJFVXYAMSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O

Canonical SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GV 118819X
GV-118819X
GV118819X
sanfetrinem

Origin of Product

United States

Foundational & Exploratory

The Gateway to Activity: A Technical Guide to the Oral Prodrug Activation of Sanfetrinem Cilexetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sanfetrinem cilexetil, an oral tricyclic β-lactam antibiotic, represents a significant area of interest, particularly with its recent investigation for repurposing in tuberculosis treatment. Its efficacy hinges on its successful conversion from the prodrug form, this compound cilexetil, to its active moiety, this compound. This technical guide provides an in-depth exploration of the activation mechanism of this compound cilexetil, detailing the biochemical processes, relevant quantitative data, and the experimental methodologies used to elucidate this critical step in its therapeutic action.

The Activation Pathway: From Ester to Active Antibiotic

This compound cilexetil is designed as a cilexetil ester prodrug to enhance its oral bioavailability. The core of its activation lies in the enzymatic hydrolysis of this ester linkage. This biotransformation is primarily mediated by non-specific carboxylesterases.[1]

Key Stages of Activation:

  • Oral Administration: this compound cilexetil is administered orally.

  • Transit to the Intestine: The prodrug travels through the gastrointestinal tract.

  • Enzymatic Hydrolysis: In the intestinal epithelium, non-specific carboxylesterases recognize and cleave the cilexetil ester group.[1]

  • Release of Active Compound and Byproducts: This hydrolysis yields the active antibiotic, this compound, along with two byproducts: acetaldehyde and cyclohexanol.[1]

  • Systemic Absorption: The active this compound is then absorbed into the bloodstream to exert its antibacterial effects.

This rapid hydrolysis in the gut wall is a critical feature, as it minimizes the systemic exposure to the intact prodrug. Studies in rats have shown that less than 2% of the intact ester is found in the feces, confirming efficient hydrolysis during transit through the gastrointestinal tract.[1]

Sanfetrinem_Activation_Pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Sanfetrinem_Cilexetil This compound Cilexetil (Prodrug) Intestinal_Epithelium Intestinal Epithelium Sanfetrinem_Cilexetil->Intestinal_Epithelium Transit Sanfetrinem_Active This compound (Active Antibiotic) Intestinal_Epithelium->Sanfetrinem_Active Hydrolysis Byproducts Acetaldehyde + Cyclohexanol Intestinal_Epithelium->Byproducts Carboxylesterases Non-specific Carboxylesterases Carboxylesterases->Intestinal_Epithelium Enzymatic Action

Fig. 1: Activation pathway of this compound cilexetil.

Quantitative Insights into Prodrug Activation and Pharmacokinetics

The efficiency of this compound cilexetil's conversion to this compound is reflected in its pharmacokinetic profile. The following tables summarize key quantitative data from studies in both mice and humans.

Table 1: Pharmacokinetic Parameters of Active this compound After Oral Administration of this compound Cilexetil in Mice (10 mg/kg dose) [1]

ParameterThis compoundAmoxicillinCefdinir
Cmax (μg/ml) - Plasma 7.603.740.74
Tmax (h) - Plasma 0.25--
Cmax (μg/ml) - Lungs 1.941.11Not Detected

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers After Oral Administration of this compound Hexetil (a similar prodrug) [2]

Dose of this compound Equivalent125 mg500 mg
Mean Cmax in Plasma (μg/ml) 0.772.47
Mean Tmax in Plasma (h) 1.12.0
Mean Terminal Elimination Half-life in Plasma (h) 1.331.97
Mean Cmax in Inflammatory Fluid (μg/ml) 0.260.86
Mean Tmax in Inflammatory Fluid (h) 2.802.67
Mean Half-life in Inflammatory Fluid (h) 1.661.74
Overall Penetration into Inflammatory Fluid (%) 51.447.0
Mean Urine Recovery (%) 18.424.15

Experimental Protocols for Studying Prodrug Activation

The investigation of this compound cilexetil's activation often involves in vitro models that simulate the metabolic environment of the body.

In Vitro Hydrolysis using Liver S9 Fractions

A common method to assess the metabolic activation of prodrugs is through the use of S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, including carboxylesterases.

Objective: To determine the rate and extent of this compound cilexetil hydrolysis to this compound in the presence of a metabolic activation system.

Materials:

  • This compound cilexetil

  • Rat liver S9 fraction (induced)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaker

  • Quenching solution (e.g., acetonitrile)

  • Analytical instrumentation (e.g., HPLC-MS/MS)

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing the rat liver S9 fraction, the NADPH regenerating system, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C to allow the system to equilibrate.

  • Initiation of Reaction: The reaction is initiated by adding a known concentration of this compound cilexetil to the pre-incubated mixture.

  • Incubation: The reaction is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, to precipitate the proteins and halt enzymatic activity.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte of interest, is collected.

  • Analysis: The concentrations of remaining this compound cilexetil and the formed this compound in the supernatant are quantified using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the kinetics of the hydrolysis.

Experimental_Workflow_S9 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare S9 mix (S9, buffer, NADPH system) B Pre-incubate at 37°C A->B C Add this compound Cilexetil B->C D Incubate at 37°C C->D E Collect aliquots at time points D->E F Quench reaction E->F G Centrifuge and collect supernatant F->G H HPLC-MS/MS analysis G->H I Quantify Prodrug and Active Drug H->I

Fig. 2: Experimental workflow for in vitro hydrolysis assay.

Conclusion

The oral prodrug strategy employed for this compound cilexetil is a classic and effective approach to deliver the active β-lactam antibiotic, this compound, to the systemic circulation. The rapid and efficient hydrolysis by non-specific carboxylesterases in the intestinal epithelium is the cornerstone of its activation. Understanding this mechanism, supported by robust pharmacokinetic data and well-defined in vitro experimental models, is crucial for the continued development and potential repurposing of this promising antibiotic. This guide provides a foundational understanding for researchers and developers working on this compound cilexetil and other orally administered prodrugs.

References

Sanfetrinem: A Technical Guide to its Discovery, History, and Redevelopment

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Sanfetrinem is a potent, orally bioavailable tricyclic carbapenem antibiotic, belonging to the trinem class. Initially developed by GlaxoSmithKline in the 1990s for the treatment of upper respiratory tract infections, its development was halted for commercial reasons despite promising phase 2 clinical trial results.[1][2][3] Recently, this compound has garnered renewed interest for its potential as a treatment for tuberculosis (TB), including multidrug-resistant strains, leading to its entry into new clinical trials.[1][3][4][5] This technical guide provides an in-depth exploration of the discovery, historical development, and contemporary redevelopment of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Discovery and Initial Development

This compound, also known as GV-104326, emerged from research programs in the 1990s aimed at discovering novel β-lactam antibiotics with a broad spectrum of activity and oral bioavailability.[1] It is administered as the prodrug this compound cilexetil, which is designed to improve oral absorption.[1][6] Early studies demonstrated its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[6] Despite successful Phase 2 trials, further development was terminated.[3]

Repurposing for Tuberculosis

The global health challenge of drug-resistant tuberculosis has spurred the search for new and effective treatments. A screening of approximately 2,000 β-lactam compounds identified this compound as a highly active agent against intracellular Mycobacterium tuberculosis.[1][2] This discovery has led to the repurposing of this compound for TB, with a Phase 2a clinical trial (NCT05388448) initiated to evaluate its early bactericidal activity, safety, and pharmacokinetics in patients with pulmonary tuberculosis.[3][4][5][7] This trial, which concluded patient enrollment in August 2024, is a significant step in determining the future role of this oral carbapenem in TB therapy.[5]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Sanfetrinem_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates This compound->Inhibition Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking Substrate for CellWall Bacterial Cell Wall Crosslinking->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various organisms.

OrganismStrain TypeMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible0.06 (MIC90)[6]
Streptococcus pyogenes0.008 (MIC90)[6]
Streptococcus pneumoniae0.125 (MIC90)[6]
Escherichia coli0.25 (MIC90)[6]
Klebsiella pneumoniae0.5 (MIC90)[6]
Mycobacterium tuberculosisH37Rv (intracellular)0.5 (MICTHP1)[1]
Mycobacterium tuberculosisH37Rv (7H9 broth)1.5 (MIC7H9)[1]
Mycobacterium tuberculosisClinical Isolates (MDR/XDR)1-4 (MIC90)[1]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound cilexetil. The following table summarizes key pharmacokinetic parameters in mice following oral administration.

ParameterValueUnitsReference
Plasma
Cmax7.60µg/mL[6]
Tmax0.25hours[6]
AUC0-∞6.16µg·h/mL[6]
Half-life (t1/2)0.37hours[6]
Lungs
Cmax1.94µg/mL[6]
AUC0-∞1.56µg·h/mL[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method: The in vitro activity of this compound is determined using the broth microdilution method as per the guidelines of the Japanese Society for Chemotherapy.

  • Media Preparation: Cation-adjusted Mueller-Hinton broth is used for most bacteria. For Streptococcus spp., the broth is supplemented with 5% lysed horse blood.[6]

  • Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown to a standardized turbidity, and the inoculum is prepared to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start PrepareMedia Prepare appropriate broth medium Start->PrepareMedia SerialDilution Perform serial two-fold dilutions of this compound in microtiter plate PrepareMedia->SerialDilution Inoculate Inoculate microtiter plate with bacteria SerialDilution->Inoculate PrepareInoculum Prepare standardized bacterial inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MIC as lowest concentration with no visible growth Incubate->ReadMIC End End ReadMIC->End

Figure 2: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy in Murine Models

Septicemia Model:

  • Animal Model: Male ICR mice are used.

  • Infection: Mice are injected intraperitoneally with a bacterial suspension containing 5% mucin.

  • Treatment: this compound cilexetil, suspended in 0.5% metholose, is administered orally at various doses one hour after infection.

  • Endpoint: Survival is monitored for 7 days, and the 50% effective dose (ED50) is calculated.

Respiratory Tract Infection Model:

  • Animal Model: Male CBA/J mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension.

  • Treatment: Oral administration of this compound cilexetil begins 24 hours after infection and is repeated at 12-hour intervals.

  • Endpoint: At specified time points, lungs are aseptically removed, homogenized, and viable bacterial counts are determined by plating on appropriate agar.

Pharmacokinetic Studies in Mice
  • Animal Model: Male ICR mice are used.

  • Drug Administration: A single oral dose of this compound cilexetil is administered.

  • Sample Collection: Blood and lung samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) post-administration.

  • Drug Concentration Analysis: The concentration of active this compound in plasma and lung homogenates is determined using a bioassay, such as the paper disk method with a susceptible indicator organism (e.g., Bacillus subtilis).

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.

Pharmacokinetic_Study_Workflow Start Start Dosing Administer single oral dose of this compound Cilexetil to mice Start->Dosing Sampling Collect blood and lung samples at predefined time points Dosing->Sampling Analysis Measure drug concentration in samples using bioassay Sampling->Analysis Calculation Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) Analysis->Calculation End End Calculation->End

Figure 3: Workflow for a murine pharmacokinetic study.

Conclusion

This compound represents a promising antibiotic with a rich history and a renewed potential to address significant unmet medical needs, particularly in the context of tuberculosis. Its broad spectrum of activity, oral bioavailability, and established safety profile from its initial development phase make it an attractive candidate for repurposing. The ongoing clinical trials will be crucial in defining its role in modern antimicrobial therapy. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the further exploration and clinical application of this important molecule.

References

Sanfetrinem: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a potent, broad-spectrum antimicrobial agent belonging to the trinem class of β-lactam antibiotics. Its unique tricyclic structure confers stability against many β-lactamases and human renal dehydropeptidase I.[1] This technical guide provides an in-depth analysis of the in vitro activity of this compound against a wide range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the underlying mechanism of action.

Spectrum of Activity: Quantitative Analysis

The in vitro efficacy of this compound has been evaluated against a comprehensive panel of Gram-positive organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: Activity of this compound against Staphylococcus Species
Bacterial SpeciesStrain TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)90≤0.007 - 0.060.030.06[2][3]
Staphylococcus aureusMethicillin-Resistant (MRSA, MIC 8-16 µg/mL)-0.25 - 1--[3]
Staphylococcus aureusMethicillin-Resistant (MRSA, MIC ≥32 µg/mL)-8 - >32--[3]
Staphylococcus epidermidis-----Data Not Available
Staphylococcus haemolyticus-----Data Not Available
Staphylococcus saprophyticus-----Data Not Available
Table 2: Activity of this compound against Streptococcus Species
Bacterial SpeciesStrain TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible168≤0.007 - 0.060.015≤0.007[3]
Streptococcus pneumoniaePenicillin-Resistant1680.06 - 1.00.250.5[3]
Streptococcus pyogenes----0.008[2]
Streptococcus agalactiae-----Data Not Available
Viridans Group Streptococci-----Data Not Available
Table 3: Activity of this compound against Enterococcus and Other Gram-Positive Species
Bacterial SpeciesStrain TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterococcus faecalis-----Data Not Available
Enterococcus faeciumAmpicillin- and Vancomycin-Resistant1916 - 64--[4]

Mechanism of Action: Inhibition of Cell Wall Synthesis

As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of this compound to essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. The inactivation of these enzymes leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.

In Gram-positive bacteria, this compound has been shown to have a high affinity for specific PBPs. For instance, in Streptococcus pneumoniae, PBP 1a and PBP 2b have been identified as the primary targets, particularly in penicillin-resistant strains.[1][5] While specific binding affinities for Staphylococcus aureus and Enterococcus species have not been fully elucidated, it is understood that this compound primarily targets PBP 2 and PBP 4 in Gram-positive organisms.[6]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Precursors Peptidoglycan Precursors Assembly Peptidoglycan Chain Assembly Precursors->Assembly Polymerization Assembly->PBP Substrate for cross-linking CellWall->Lysis Weakened

Mechanism of Action of this compound

Experimental Protocols: MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07 standard.

Broth Microdilution Method (CLSI M07)

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_antibiotic Prepare stock solution of this compound start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of this compound in 96-well plate prep_media->serial_dilution prep_antibiotic->serial_dilution inoculate Inoculate each well with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include growth control (no antibiotic) and sterility control (no bacteria) inoculate->controls incubate Incubate plates at 35°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Experimental Workflow for MIC Determination

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae (including penicillin-resistant isolates). Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis through the targeting of essential Penicillin-Binding Proteins, underscores its efficacy. The standardized methodologies for susceptibility testing, such as the CLSI broth microdilution method, are crucial for the continued evaluation and understanding of its antimicrobial profile. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this promising antimicrobial agent.

References

Sanfetrinem's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem, a member of the trinem class of β-lactam antibiotics, has demonstrated a broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant Gram-negative bacteria. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential utility of this compound. This compound is administered orally as the prodrug this compound cilexetil.[1]

Spectrum of Activity

This compound has shown potent in vitro activity against a range of Gram-negative bacteria, including members of the Enterobacteriaceae family and other clinically significant pathogens. Its stability in the presence of various β-lactamases contributes to its efficacy against otherwise resistant strains.

Enterobacteriaceae

This compound exhibits significant activity against many species of Enterobacteriaceae. The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound for Escherichia coli and Klebsiella pneumoniae have been reported to be 0.25 µg/mL and 0.5 µg/mL, respectively.[1] For ESBL (Extended-Spectrum β-Lactamase)-producing Klebsiella pneumoniae, the MIC50 and MIC90 have been documented as 0.38 mg/L and 3 mg/L, respectively.[2]

Further studies have detailed its activity against strains with varying β-lactamase expression. For AmpC-inducible and basal strains of Enterobacter cloacae and Citrobacter freundii, MICs ranged from 0.12 to 2 µg/mL.[3] However, for AmpC-derepressed mutants of these same species, the MICs were higher, ranging from 4 to 8 µg/mL.[3] In contrast, the MICs for AmpC-derepressed Serratia marcescens and Morganella morganii were not elevated.[3] this compound also retained activity against Proteus vulgaris strains that hyperproduced potent chromosomal class A β-lactamases.[3]

Gram-Negative BacteriaMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Escherichia coli--0.25
Klebsiella pneumoniae--0.5
Klebsiella pneumoniae (ESBL-producing)0.064 - 40.383
Enterobacter cloacae (AmpC-inducible/basal)0.12 - 2--
Enterobacter cloacae (AmpC-derepressed)4 - 8--
Citrobacter freundii (AmpC-inducible/basal)0.12 - 2--
Citrobacter freundii (AmpC-derepressed)4 - 8--
Serratia marcescens (AmpC-derepressed)Not elevated--Compared to inducible/basal strains
Morganella morganii (AmpC-derepressed)Not elevated--Compared to inducible/basal strains
Proteus vulgaris (hyperproducing class A β-lactamases)Active--
Pseudomonas aeruginosa and Acinetobacter baumannii

Limited specific quantitative MIC data for Pseudomonas aeruginosa and Acinetobacter baumannii were identified in the reviewed literature. However, it was noted that functional group 2f enzymes, including an unnamed enzyme from Acinetobacter spp., increased the this compound MICs by up to 64-fold, suggesting potential for reduced activity against strains producing these enzymes.[3]

Mechanism of Action and Interaction with β-Lactamases

As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis through the binding to and inactivation of penicillin-binding proteins (PBPs).[4] Information from a study on Streptococcus pneumoniae suggests that PBP 1a and PBP 2b are essential targets for this compound.[5][6]

This compound has demonstrated stability against several common β-lactamases, including TEM-1 and TEM-10 enzymes.[3] It is also a weak inducer of AmpC β-lactamases and shows only slight lability to the Enterobacter cloacae AmpC enzyme.[3] However, its activity is compromised by certain carbapenem-hydrolyzing β-lactamases, including functional group 2f enzymes (such as Sme-1 and NMC-A) and metallo-β-lactamases like IMP-1.[3]

Below is a diagram illustrating the interaction of this compound with bacterial β-lactamases.

sanfetrinem_beta_lactamase_interaction cluster_stable Stable Against cluster_labile Labile To This compound This compound TEM1 TEM-1 This compound->TEM1 Stable TEM10 TEM-10 This compound->TEM10 Stable AmpC AmpC (weak inducer) This compound->AmpC Weak Induction Group2f Functional Group 2f Enzymes (e.g., Sme-1, NMC-A) This compound->Group2f Hydrolysis IMP1 IMP-1 (Metallo-β-lactamase) This compound->IMP1 Hydrolysis

Interaction of this compound with β-Lactamases.

Experimental Protocols

The in vitro activity data for this compound is primarily generated using standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general procedure is as follows:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The inoculated plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of this compound are prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, typically using a multipoint inoculator. A growth control plate (without antibiotic) is also inoculated.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that prevents the growth of the bacterium on the agar surface.

Below is a generalized workflow for antimicrobial susceptibility testing.

ast_workflow cluster_method Susceptibility Testing Method start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution: Inoculate microtiter plate wells prep_inoculum->broth_dilution agar_dilution Agar Dilution: Inoculate agar plates prep_inoculum->agar_dilution prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->broth_dilution prep_antibiotic->agar_dilution incubation Incubate at 35-37°C for 16-20 hours broth_dilution->incubation agar_dilution->incubation read_results Read and Record Results incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report MIC Value determine_mic->end

Antimicrobial Susceptibility Testing Workflow.

Conclusion

This compound demonstrates promising in vitro activity against a variety of Gram-negative bacteria, particularly within the Enterobacteriaceae family. Its stability against common β-lactamases is a key feature, although its efficacy can be compromised by certain carbapenemases. Further research is warranted to fully elucidate its spectrum of activity, particularly against challenging pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, and to further detail its interactions with various resistance mechanisms. The standardized methodologies outlined provide a framework for continued evaluation of this compound.

References

Sanfetrinem for Tuberculosis: A Technical Whitepaper on Early Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for sanfetrinem, a repurposed oral β-lactam antibiotic, in the context of tuberculosis (TB) treatment. The following sections detail its in vitro and in vivo activity, experimental methodologies, and mechanism of action, offering a comprehensive resource for the scientific community.

In Vitro Activity of this compound Against Mycobacterium tuberculosis

This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) in various in vitro assays. The minimum inhibitory concentration (MIC) and other key metrics are summarized below, highlighting its efficacy against both laboratory strains and clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 1: In Vitro Activity of this compound against M. tuberculosis

Parameter Strain/Isolate Medium/Condition Value Citation
MIC H37Rv 7H9 Broth 1.5 µg/mL [1]
MIC (Intracellular) H37Rv in THP-1 macrophages - 0.5 µg/mL [1]
MIC₉₀ Drug-susceptible & MDR/XDR clinical isolates - 1-4 µg/mL [1]
MIC₉₀ (with Clavulanate) Drug-susceptible & MDR/XDR clinical isolates - Activity enhanced [1]

| Comparison MIC₉₀ (Meropenem) | Drug-susceptible & MDR/XDR clinical isolates | - | 2-64 µg/mL |[1] |

In Vivo Efficacy of this compound Cilexetil

The oral prodrug, this compound cilexetil, has been evaluated in murine models of TB, demonstrating efficacy comparable to existing treatments. Due to the high expression of the renal dehydropeptidase-1 (DHP-1) enzyme in mice, which can inactivate β-lactams, studies have utilized DHP-1 knockout mice to better reflect human pharmacology.

Table 2: In Vivo Efficacy of this compound Cilexetil in Mouse Models

Animal Model Dosing Comparator Outcome Citation

| DHP-1 knockout mice | Oral this compound cilexetil | Subcutaneous meropenem + oral amoxicillin/clavulanate | Equipotent in reducing bacterial load |[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis.

  • Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay Setup: The assay is performed in 96-well microplates. This compound is serially diluted in 7H9 broth to achieve a range of concentrations.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.

Intracellular Activity Assay

This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.

  • Cell Line and Culture: The human monocytic cell line THP-1 is used. Cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated THP-1 macrophages are infected with M. tuberculosis H37Rv at a specified multiplicity of infection (MOI).

  • Drug Treatment: After infection, the cells are treated with various concentrations of this compound.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 72 hours).

  • CFU Enumeration: Macrophages are lysed, and the intracellular bacteria are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs). The reduction in CFUs in treated versus untreated cells indicates the intracellular activity of the drug.

Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

  • Bacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in 7H9 broth.

  • Drug Exposure: this compound is added to the bacterial culture at various multiples of its MIC.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours).

  • CFU Enumeration: Samples are serially diluted and plated on 7H11 agar to determine the number of viable bacteria (CFUs) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of killing.

In Vivo Efficacy in a Mouse Model

This protocol describes the evaluation of this compound cilexetil in a DHP-1 knockout mouse model of tuberculosis.

  • Animal Model: DHP-1 knockout mice are used to prevent the rapid degradation of the β-lactam.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with oral this compound cilexetil is initiated at a specified time post-infection and administered daily for a defined duration.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are homogenized. The bacterial load (CFUs) in the lungs is determined by plating serial dilutions of the homogenates on 7H11 agar.

  • Comparison: The reduction in lung CFUs in the this compound-treated group is compared to that in an untreated control group and a group treated with a standard-of-care regimen.

Visualizations: Pathways and Workflows

The following diagrams illustrate key aspects of this compound's mechanism and preclinical evaluation.

G cluster_0 Preclinical Evaluation Workflow In Vitro Screening In Vitro Screening MIC Determination MIC Determination In Vitro Screening->MIC Determination Identify Hits Intracellular Activity Assay Intracellular Activity Assay MIC Determination->Intracellular Activity Assay Potent Compounds Time-Kill Assays Time-Kill Assays Intracellular Activity Assay->Time-Kill Assays Confirm Bactericidal Activity In Vivo Efficacy (Mouse Model) In Vivo Efficacy (Mouse Model) Time-Kill Assays->In Vivo Efficacy (Mouse Model) Promising Candidates Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics In Vivo Efficacy (Mouse Model)->Pharmacokinetics/Pharmacodynamics Establish Dose-Response Lead Optimization Lead Optimization Pharmacokinetics/Pharmacodynamics->Lead Optimization Refine Properties Clinical Candidate Selection Clinical Candidate Selection Lead Optimization->Clinical Candidate Selection Select for Development

Caption: Preclinical evaluation workflow for a new tuberculosis drug candidate.

G This compound Cilexetil (Oral Prodrug) This compound Cilexetil (Oral Prodrug) This compound (Active Drug) This compound (Active Drug) This compound Cilexetil (Oral Prodrug)->this compound (Active Drug) Hydrolysis by Esterases (in vivo) Esterases (in vivo) Esterases (in vivo)->this compound Cilexetil (Oral Prodrug)

Caption: Activation of the prodrug this compound cilexetil to its active form.

G cluster_1 Mechanism of Action: Peptidoglycan Synthesis Inhibition This compound This compound Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) This compound->Penicillin-Binding Proteins (PBPs) Binds to and inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalyzes final step of Cell Wall Integrity Cell Wall Integrity Penicillin-Binding Proteins (PBPs)->Cell Wall Integrity Inhibition leads to compromised Peptidoglycan Synthesis->Cell Wall Integrity Maintains Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Loss of leads to

Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.

References

Sanfetrinem: A Technical Whitepaper on the Repurposing of a Tricyclic Carbapenem for Infectious Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the archives of pharmaceutical development, the tricyclic carbapenem sanfetrinem is experiencing a resurgence of interest as a potential therapeutic agent for challenging infectious diseases, most notably tuberculosis (TB). Developed by GlaxoSmithKline in the 1990s and advanced to Phase 2 clinical trials for respiratory tract infections, its development was halted for commercial reasons.[1][2] However, recent preclinical evidence has illuminated its potent intracellular activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, catalyzing its re-evaluation as a much-needed oral antibiotic for TB.[1][3] This document provides a comprehensive technical overview of this compound, consolidating available preclinical and clinical data to support its further investigation and development.

Core Compound Profile

  • Compound: this compound

  • Prodrug: this compound Cilexetil (oral formulation)[1]

  • Chemical Class: Tricyclic β-lactam (Trinem)[4]

  • Mechanism of Action: As a carbapenem, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[5][6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5][6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its interference with the final stages of peptidoglycan biosynthesis, a pathway crucial for maintaining the structural integrity of the bacterial cell wall. The diagram below illustrates the key stages of this pathway and the point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F MraY MraY UDP_MurNAc_Pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II Flippase->Lipid_II_periplasm Nascent_PG Nascent Peptidoglycan Lipid_II_periplasm->Nascent_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation This compound This compound This compound->PBP

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Quantitative In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of bacteria, including key respiratory pathogens and Mycobacterium tuberculosis.

Activity Against Common Bacterial Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates.

OrganismResistance ProfileNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible-≤0.007≤0.007[7]
Streptococcus pneumoniaePenicillin-Resistant--0.5[7]
Streptococcus pneumoniae--0.0150.5[8]
Haemophilus influenzae--0.250.5[8]
Moraxella catarrhalis--0.0150.03[8]
Staphylococcus aureusMethicillin-Susceptible--0.06[7]
Staphylococcus aureusMethicillin-Resistant (MIC 8-16 µg/mL)-0.25-1-[7]
Staphylococcus aureusMethicillin-Resistant (MIC ≥32 µg/mL)-8->32-[7]
Escherichia coli---0.25[4]
Klebsiella pneumoniae---0.5[4]
Enterococcus faeciumAmpicillin & Vancomycin Resistant1916-64-[9]
Repurposing for Tuberculosis: Activity Against Mycobacterium tuberculosis

A key focus of recent research has been the activity of this compound against M. tuberculosis.

Strain TypeNo. of IsolatesConditionMIC₉₀ (µg/mL)Reference
Drug-Susceptible, MDR & XDR-This compound alone1-4[1][3]
Drug-Susceptible, MDR & XDR-This compound + Clavulanate0.5-2[10]
H37Rv (intracellular, THP-1 cells)-This compound alone0.5 (MICTHP1)[1]
H37Rv (extracellular, 7H9 broth)-This compound alone1.5 (MIC7H9)[1]

Notably, this compound's potency against M. tuberculosis is enhanced in the presence of cholesterol, which is a primary carbon source for the bacterium during infection, suggesting that standard in vitro testing may underestimate its in vivo efficacy.[3][10][11]

Preclinical In Vivo Efficacy

The oral prodrug, this compound cilexetil, has demonstrated significant efficacy in various murine models of infection.

Murine Models of Bacterial Infection
Infection ModelPathogenEfficacy MetricThis compound Cilexetil ED₅₀ (mg/kg)Comparator ED₅₀ (mg/kg)Reference
Systemic Infection (Septicemia)S. aureus Smith50% Effective Dose (ED₅₀)0.09Cefdinir: 0.88, Amoxicillin: 10.12[4]
Systemic Infection (Septicemia)S. aureus 5 (β-lactamase+)50% Effective Dose (ED₅₀)0.71Cefdinir: 3.25, Amoxicillin: 79.8[4]
Systemic Infection (Septicemia)S. pyogenes50% Effective Dose (ED₅₀)0.08Cefdinir: 0.51, Amoxicillin: 1.48[4]
Systemic Infection (Septicemia)E. coli50% Effective Dose (ED₅₀)0.17Cefdinir: 0.28, Amoxicillin: 6.88[4]
Respiratory InfectionS. pneumoniae (Penicillin-Susceptible)Bacterial Load ReductionMore effective than amoxicillin-[12]
Respiratory InfectionS. pneumoniae (Penicillin-Resistant)Bacterial Load ReductionMore effective than amoxicillin-[12]
Murine Model of Tuberculosis

In a dehydropeptidase-I (DHP-I) knockout mouse model of TB, oral this compound cilexetil was shown to be as effective as a combination of subcutaneous meropenem and oral amoxicillin/clavulanate.[1][13]

Pharmacokinetics

Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters were determined in mice following a single oral dose of 10 mg/kg of this compound cilexetil.

ParameterPlasmaLung
Cₘₐₓ (µg/mL) 7.601.94
Tₘₐₓ (h) 0.250.125
t₁/₂ (h) 0.370.41
AUC₀₋∞ (µg·h/mL) 6.161.52
Source:[4]
Human Pharmacokinetics

This compound cilexetil underwent Phase 2 clinical trials for respiratory tract infections, demonstrating its ability to achieve therapeutically relevant exposures upon oral dosing in adults and children.[14] While specific pharmacokinetic data from these trials are not publicly available, the progression to Phase 2 indicates an acceptable safety and pharmacokinetic profile in humans. A Phase 2a trial evaluating the early bactericidal activity, safety, and pharmacokinetics of this compound cilexetil in adults with pulmonary TB is ongoing (NCT05388448).[11][15][16]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for M. tuberculosis

The following workflow outlines a standard broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Mtb_MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of This compound in 7H9 broth in a 96-well plate. E Inoculate 96-well plate with M. tuberculosis suspension. A->E B Culture M. tuberculosis to mid-log phase. C Adjust inoculum to 0.5 McFarland standard. B->C D Dilute inoculum to final concentration of ~5x10⁵ CFU/mL. C->D D->E F Include growth control (no drug) and sterility control (no bacteria) wells. E->F G Seal plate and incubate at 37°C. F->G H Read plates visually or with a spectrophotometer after 7-21 days. G->H I Determine MIC: lowest drug concentration with no visible growth. H->I

Caption: Workflow for M. tuberculosis MIC determination.

In Vivo Efficacy: Murine Model of Systemic Infection

The following workflow describes a murine model of bacteremia to evaluate the in vivo efficacy of this compound cilexetil.

Murine_Sepsis_Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_observation Observation & Endpoint A Prepare bacterial suspension (e.g., S. aureus) in 5% mucin. B Inject mice intraperitoneally with bacterial suspension. A->B C 1 hour post-infection, administer This compound Cilexetil orally at various doses. B->C E Monitor mice for 7 days. C->E D Include vehicle control and comparator antibiotic groups. D->C F Record survival daily. E->F G Calculate 50% Effective Dose (ED₅₀) using the Probit method. F->G

Caption: Workflow for murine systemic infection model.

Stability to β-Lactamases

This compound exhibits stability against a range of β-lactamases, a key advantage for an antibiotic in this class. It is stable to TEM-1 and extended-spectrum β-lactamases (ESBLs).[5] However, its activity is compromised by class B metallo-β-lactamases (e.g., IMP-1) and certain class A carbapenemases (e.g., Sme-1, NMC-A).[5]

Future Directions and Conclusion

The repurposing of this compound, particularly for tuberculosis, represents a promising and accelerated pathway to address a critical unmet medical need. Its oral bioavailability, potent intracellular activity against resistant Mtb strains, and established safety profile from previous clinical trials make it an attractive candidate for inclusion in novel TB treatment regimens.[1][3] The results of the ongoing Phase 2a clinical trial are eagerly awaited and will be pivotal in determining the future trajectory of this resurrected antibiotic. Further research should also explore its potential against other difficult-to-treat infections where an oral carbapenem could provide a significant therapeutic advantage. The journey of this compound underscores the value of re-examining shelved pharmaceutical assets in the light of new scientific understanding and evolving clinical needs.

References

Methodological & Application

Application Notes and Protocols: In Vitro Time-Kill Assay for Sanfetrinem Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem, a first-in-class tricyclic carbapenem, is an oral beta-lactam antibiotic being repurposed for the treatment of tuberculosis (TB).[1][2] Preclinical studies have demonstrated its potent activity against both drug-susceptible and multidrug-resistant/extensively drug-resistant (MDR/XDR) strains of Mycobacterium tuberculosis (M. tuberculosis).[3][4] Time-kill assays have confirmed the rapid bactericidal activity of this compound against M. tuberculosis both intracellularly and in broth cultures.[1][2] This document provides detailed protocols for performing in vitro time-kill assays to evaluate the bactericidal kinetics of this compound against M. tuberculosis.

Data Presentation

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv
ParameterValue (µg/mL)Reference
MIC in 7H9 Broth (MIC7H9)1.5[1][2]
MIC against Intracellular M. tuberculosis (MICTHP1)0.5[1][2]
Table 2: Time-Kill Assay Parameters for this compound against M. tuberculosis
ParameterDescription
Test Organism M. tuberculosis H37Rv (or other clinical isolates)
Culture Medium Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
Inoculum Preparation Mid-log phase culture adjusted to a starting inoculum of approximately 1-5 x 105 CFU/mL
This compound Concentrations 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration (MIC)
Control Groups Growth control (no drug) and a relevant comparator antibiotic (e.g., isoniazid or rifampicin)
Incubation Conditions 37°C with continuous agitation
Sampling Time Points 0, 1, 2, 4, and 7 days
Quantification Method Colony Forming Unit (CFU) enumeration on Middlebrook 7H10 agar plates

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound powder

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth

  • OADC supplement

  • Tween 80

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare M. tuberculosis Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity.

II. Time-Kill Assay

Objective: To assess the rate and extent of bactericidal activity of this compound against M. tuberculosis over time.

Materials:

  • This compound

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 agar plates

  • Incubator with shaking capabilities

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth. Adjust the turbidity to achieve a starting inoculum of 1-5 x 105 CFU/mL.

  • Drug Preparation: Prepare culture tubes or flasks containing 7H9 broth with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each tube with the prepared M. tuberculosis suspension.

  • Time Point 0 Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial ten-fold dilutions and plate on 7H10 agar to determine the initial CFU/mL.

  • Incubation: Incubate all tubes at 37°C with agitation.

  • Subsequent Sampling: At predetermined time points (e.g., 24, 48, 96, and 168 hours), remove aliquots from each tube.

  • CFU Enumeration: Perform serial dilutions of each aliquot and plate on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_culture Prepare M. tuberculosis Mid-Log Culture start->prep_culture adjust_inoculum Adjust Inoculum to ~1-5x10^5 CFU/mL prep_culture->adjust_inoculum inoculate Inoculate Tubes adjust_inoculum->inoculate prep_tubes Prepare Culture Tubes with This compound Concentrations (0x, 0.5x, 1x, 2x, 4x, 8x MIC) prep_tubes->inoculate sample_t0 Sample Time 0 inoculate->sample_t0 incubate Incubate at 37°C with Agitation inoculate->incubate serial_dilute Perform Serial Dilutions sample_t0->serial_dilute T=0 sample_tx Sample at 1, 2, 4, 7 Days incubate->sample_tx sample_tx->serial_dilute T=x plate Plate on 7H10 Agar serial_dilute->plate incubate_plates Incubate Plates (3-4 weeks) plate->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Caption: Workflow for the in vitro time-kill assay of this compound against M. tuberculosis.

References

Application Note & Protocol: Sanfetrinem Cilexetil Formulation for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanfetrinem cilexetil is the orally bioavailable prodrug of this compound, a novel tricyclic β-lactam antibiotic.[1][2] this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Its efficacy has been demonstrated in various murine infection models, including septicemia and respiratory infections caused by pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[2][3] As an oral prodrug, this compound cilexetil is specifically designed for oral administration, after which it is hydrolyzed into its active form, this compound. This document provides detailed protocols for the formulation and oral administration of this compound cilexetil in mouse models based on established methodologies.

Mechanism of Action

This compound cilexetil is inactive in its ester form. In vivo, esterases hydrolyze the cilexetil moiety to release the active drug, this compound.[1] Like other β-lactam antibiotics, this compound targets and inhibits bacterial penicillin-binding proteins (PBPs).[4] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.[4]

Sanfetrinem_MoA Mechanism of Action of this compound Cilexetil cluster_host Host (In Vivo) cluster_bacteria Bacterial Cell SC This compound Cilexetil (Oral Prodrug) S This compound (Active Drug) SC->S Esterase Hydrolysis PBP Penicillin-Binding Proteins (PBPs) S->PBP Binds to & Inhibits CWS Cell Wall Synthesis PBP->CWS Blocks Death Cell Lysis & Death CWS->Death Inhibition leads to

Caption: Mechanism of Action of this compound Cilexetil.

Physicochemical Properties

Proper formulation requires an understanding of the compound's physical and chemical characteristics.

PropertyValue
Chemical Formula C₂₃H₃₃NO₈
Molecular Weight 451.5 g/mol
Appearance Solid powder
Solubility Poorly soluble in water.[5]
Class Tricyclic β-lactam (Trinem) Antibiotic Prodrug

Data sourced from PubChem and inferred from experimental protocols.

Experimental Protocols

Protocol 1: Preparation of this compound Cilexetil Oral Suspension

This protocol is based on the vehicle used in published preclinical studies of this compound cilexetil.[3] Due to its poor aqueous solubility, the compound is administered as a suspension.

Materials:

  • This compound cilexetil powder

  • Methylcellulose (Methocel, e.g., 400 cP viscosity)[6]

  • Sterile, purified water or 0.9% saline

  • Analytical balance

  • Spatula

  • Mortar and pestle (optional, for breaking up powder clumps)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Sterile dosing tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately half of the final required volume of water/saline to 60-80°C.[7] b. Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). c. While stirring the hot water vigorously, slowly add the methylcellulose powder to create a uniform dispersion.[8] d. Remove from heat and add the remaining volume of cold (4°C) water/saline while continuing to stir.[7] e. Continue stirring in a cold environment (e.g., on ice or at 4°C) until the solution becomes clear and viscous. This may take several hours or can be left overnight.[8]

  • Calculate Required Drug Amount: a. Determine the desired dose (e.g., 10 mg/kg).[3] b. Determine the dosing volume (typically 10 mL/kg for mice, which is 0.2 mL for a 20 g mouse).[9] c. Calculate the final concentration needed for the suspension.

    • Example: For a 10 mg/kg dose in a 10 mL/kg volume: Concentration = (10 mg/kg) / (10 mL/kg) = 1 mg/mL.

  • Prepare the Suspension: a. Weigh the calculated amount of this compound cilexetil powder. b. Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This prevents clumping. c. Gradually add the remaining vehicle while stirring continuously with the magnetic stirrer. d. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. e. Note: Always prepare the suspension fresh on the day of the experiment and keep it stirring or vortexed immediately before each administration to ensure uniform dosing.

Formulation_Workflow Oral Suspension Formulation Workflow cluster_vehicle Vehicle Preparation (0.5% Methylcellulose) cluster_suspension Suspension Preparation A Heat half volume of water B Disperse MC Powder A->B C Add cold water & stir until clear B->C E Triturate with small volume of vehicle C->E D Weigh this compound Cilexetil Powder D->E F Add remaining vehicle with continuous stirring E->F G Homogenize (Stir 15-30 min) F->G H Final Suspension G->H Ready for Dosing

Caption: Workflow for preparing the oral drug suspension.

Protocol 2: Administration by Oral Gavage

Oral gavage is a standard method for ensuring precise oral dosing in mice.[9] Proper training and technique are critical to minimize animal stress and prevent injury.

Materials:

  • Prepared this compound cilexetil suspension

  • Appropriately sized syringe (e.g., 1 mL)

  • Straight or curved gavage needle (20-22 gauge for adult mice, with a ball-tip).[10]

Procedure:

  • Animal Handling and Restraint: a. Weigh the mouse to calculate the exact volume to be administered.[11] b. Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head.[12] c. Position the mouse vertically, allowing its body to be supported. This helps straighten the path to the esophagus.[11]

  • Gavage Needle Insertion: a. Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach; do not insert beyond this point.[10][11] b. Fill the syringe with the calculated dose of the suspension, ensuring there are no air bubbles. Vortex the suspension immediately before drawing it up. c. Insert the ball-tipped needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the pharynx.[11] d. The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is felt, withdraw immediately and reposition. Forcing the needle can cause perforation or entry into the trachea.[13]

  • Substance Administration: a. Once the needle is in place, dispense the liquid slowly and steadily. b. After administration, gently remove the needle in a single smooth motion. c. Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[9]

Data from In Vivo Mouse Models

The following tables summarize representative data from published studies involving oral administration of this compound cilexetil to mice.

Table 1: Pharmacokinetic Parameters in Mice (Single 10 mg/kg Oral Dose) [3]

Specimen Cmax (µg/mL) Tmax (h) t1/2 (h) AUC₀₋∞ (µg·h/mL)
Plasma 7.60 0.25 0.37 6.16
Lung 1.94 0.125 0.41 1.52

Cmax: Maximum concentration; Tmax: Time to maximum concentration; t1/2: Half-life; AUC: Area under the curve.

Table 2: Efficacy (ED₅₀) in Murine Bacteremia Model [3]

Pathogen ED₅₀ (mg/kg)
S. aureus Smith 1.10
S. pyogenes C203 0.13
E. coli KC-14 1.15

ED₅₀: 50% effective dose, calculated based on survival after 7 days post-infection.

Application Notes

  • Vehicle Choice: Methylcellulose is a standard, inert suspending agent used for oral administration of water-insoluble compounds in preclinical studies.[5][14] It increases the viscosity of the vehicle, which helps to maintain a uniform suspension and improves the accuracy of dosing.

  • Animal Welfare: Oral gavage can be a stressful procedure. Personnel must be thoroughly trained.[9] As an alternative for chronic studies, voluntary consumption of the drug mixed into a palatable food or jelly can be considered, though this may require validation to ensure complete and consistent dosing.[13]

  • Stability: β-lactam antibiotics can be susceptible to hydrolysis. It is strongly recommended to prepare the suspension fresh each day and store it on ice if not used immediately. Do not use previously prepared or stored suspensions without stability validation.

  • Dose Range: Doses in mouse models have ranged from 10 mg/kg for general efficacy studies to as high as 400 mg/kg in specific tuberculosis models.[3][15] The appropriate dose will depend on the infection model and the susceptibility of the pathogen.

References

Measuring Sanfetrinem Concentration in Plasma and Lung Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of sanfetrinem in plasma and lung tissue using two distinct analytical methodologies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Microbiological Agar Diffusion Assay. The LC-MS/MS method offers high selectivity and sensitivity for precise quantification, while the microbiological assay provides a measure of the antibiotic's biological activity.

Method 1: Quantification of this compound by LC-MS/MS

This method is ideal for pharmacokinetic studies requiring high sensitivity and specificity.

Data Presentation: LC-MS/MS Method Performance
ParameterPlasmaLung Tissue (Homogenate Supernatant)
Linearity Range 10 ng/mL - 5 µg/mL[1]Expected to be similar to plasma, requires validation
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]Method dependent, requires validation
Accuracy Within ±15% of nominal concentrationWithin ±15% of nominal concentration
Precision (CV%) <15%<15%
Recovery >85%>80%
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol is based on a previously developed and validated method for the determination of this compound in human plasma[1].

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar carbapenem)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Sample Preparation:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with water (e.g., 1:1 v/v) as needed to be within the calibration range.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: Phenomenex Luna C18(2), 50x2.0 mm, 5 µm, or equivalent[1].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of this compound and the IS from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the IS need to be optimized.

4. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol: LC-MS/MS Analysis of this compound in Lung Tissue

This protocol requires an initial homogenization step to extract the drug from the tissue matrix.

1. Materials and Reagents:

  • Same as for plasma analysis.

  • Phosphate Buffered Saline (PBS), pH 7.4.

2. Lung Tissue Homogenization:

  • Accurately weigh a portion of the lung tissue.

  • Add a 3-fold volume (w/v) of cold PBS.

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

3. Sample Preparation (from Homogenate Supernatant):

  • Follow the same protein precipitation procedure as described for plasma, using the lung homogenate supernatant as the sample.

4. LC-MS/MS Conditions and Data Analysis:

  • Follow the same LC-MS/MS conditions and data analysis procedures as described for plasma.

LC_MS_Workflow cluster_plasma Plasma Sample cluster_lung Lung Tissue Sample P1 Collect Plasma P2 Protein Precipitation (Acetonitrile + IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 P5 Dilution P4->P5 Analysis LC-MS/MS Analysis P5->Analysis L1 Weigh Tissue L2 Homogenization (in PBS) L1->L2 L3 Centrifugation L2->L3 L4 Supernatant Collection L3->L4 L5 Protein Precipitation (Acetonitrile + IS) L4->L5 L6 Centrifugation L5->L6 L7 Supernatant Collection L6->L7 L7->Analysis Result Quantification of This compound Analysis->Result

LC-MS/MS workflow for this compound analysis.

Method 2: Quantification of this compound by Microbiological Agar Diffusion Assay

This method provides a measure of the biological activity of this compound and is a cost-effective alternative to LC-MS/MS.

Data Presentation: Microbiological Assay Performance
ParameterPlasma / Lung Tissue Extract
Indicator Organism Bacillus subtilis ATCC 6633[2]
Assay Sensitivity 0.033 µg/mL[2]
Linearity Range Dependent on standard curve, typically 0.1 - 10 µg/mL
Precision (CV%) <20%
Accuracy Within ±20% of nominal concentration
Experimental Protocol: Microbiological Agar Diffusion Assay

This protocol is based on the paper disk method for antibiotic quantification[2].

1. Materials and Reagents:

  • This compound reference standard

  • Bacillus subtilis ATCC 6633

  • Cephaloridine test medium (or Mueller-Hinton Agar)

  • Sterile paper disks (6 mm diameter)

  • Sterile saline solution (0.9% NaCl)

  • Phosphate Buffer (pH 6.5-6.6)

  • Acetonitrile/Acetone (70/30, v/v) mixture for tissue extraction.

2. Preparation of Inoculum:

  • Culture Bacillus subtilis on an appropriate agar slant.

  • Prepare a suspension of the organism in sterile saline to match the turbidity of a 0.5 McFarland standard.

3. Preparation of Agar Plates:

  • Prepare the agar medium according to the manufacturer's instructions and sterilize.

  • Cool the agar to 48-50°C.

  • Add the standardized Bacillus subtilis inoculum to the molten agar (e.g., 1 mL of inoculum per 100 mL of agar).

  • Mix gently and pour a uniform layer into sterile Petri dishes.

  • Allow the agar to solidify completely.

4. Sample Preparation:

  • Plasma: Plasma samples can often be applied directly to the paper disks or after dilution with phosphate buffer.

  • Lung Tissue:

    • Homogenize the lung tissue in a 3-fold volume of the acetonitrile/acetone mixture.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant.

    • Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of phosphate buffer.

5. Assay Procedure:

  • Prepare a series of this compound standard solutions in phosphate buffer.

  • Aseptically apply sterile paper disks to the surface of the inoculated agar plates.

  • Pipette a fixed volume (e.g., 20 µL) of each standard solution and prepared sample onto separate disks.

  • Incubate the plates at 37°C for 18-24 hours.

6. Data Analysis:

  • Measure the diameter of the zones of inhibition around each disk to the nearest millimeter.

  • Create a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones.

  • Determine the concentration of this compound in the samples by interpolating the measured zone diameters on the standard curve.

Microbio_Assay_Workflow cluster_prep Assay Preparation cluster_samples Sample Preparation P1 Prepare Inoculated Agar Plates (Bacillus subtilis) Assay Apply Standards & Samples to Paper Disks on Agar P1->Assay P2 Prepare this compound Standard Solutions P2->Assay S1_Plasma Plasma Sample S1_Plasma->Assay S1_Lung Lung Tissue Sample S2_Lung Homogenize in Acetonitrile/Acetone S1_Lung->S2_Lung S3_Lung Centrifuge & Collect Supernatant S2_Lung->S3_Lung S4_Lung Evaporate & Reconstitute in Buffer S3_Lung->S4_Lung S4_Lung->Assay Incubate Incubate Plates (37°C, 18-24h) Assay->Incubate Measure Measure Zones of Inhibition Incubate->Measure Result Calculate Concentration from Standard Curve Measure->Result

Microbiological assay workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample type and the chosen analytical method, leading to the determination of this compound concentration.

Logical_Relationship Sample Biological Sample Plasma Plasma Sample->Plasma Lung Lung Tissue Sample->Lung Method Analytical Method Plasma->Method Lung->Method LCMS LC-MS/MS Method->LCMS Microbio Microbiological Assay Method->Microbio Concentration This compound Concentration LCMS->Concentration Microbio->Concentration

Logical flow from sample to concentration determination.

References

Application Notes and Protocols for Testing Sanfetrinem Synergy with Other Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies.[1][2] Sanfetrinem, an oral carbapenem antibiotic, has been repurposed and shows promising activity against Mtb, including clinical isolates resistant to current drugs.[3][4][5][6] This β-lactam antibiotic targets the synthesis of the bacterial cell wall.[1][7] Preclinical studies have demonstrated that this compound exhibits synergistic effects when combined with other anti-TB drugs, potentially enhancing therapeutic efficacy and overcoming drug resistance.[3][8]

These application notes provide detailed protocols for assessing the synergistic potential of this compound with other anti-TB agents, both in vitro and in vivo. The methodologies described herein are based on established techniques for evaluating drug interactions against M. tuberculosis.

Data Presentation: Summary of this compound Synergy

The following table summarizes the reported synergistic interactions between this compound and other anti-TB drugs from preclinical studies. The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug interaction, where a value of ≤0.5 typically indicates synergy.

Combination Drugs M. tuberculosis Strains In Vitro/In Vivo Key Findings FICI Values Reference
AmoxicillinMtb H37Rv, clinical isolatesIn vitroStrong synergistic interaction observed.<0.25[3][8]
RifampicinMtb H37Rv, clinical isolatesIn vitroStrong synergistic interaction observed.<0.25[3][8]
RifapentineMtb H37Rv, clinical isolatesIn vitroSynergistic interaction observed.0.38[3][8]
EthambutolMtb H37Rv, clinical isolatesIn vitroSynergistic interaction observed.0.5[3][8]
Isoniazid & RifampicinDrug-susceptible Mtb H37Rv, pre-MDR mutantsIn vitro and in Mtb-infected macrophagesThree-drug combination showed enhanced inhibitory activity.[9]Not explicitly stated for this compound, but the three-drug combination was more effective.[9]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to systematically test pairwise combinations of drugs to determine their synergistic, additive, indifferent, or antagonistic effects.[2][10]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for this compound in combination with other anti-TB drugs.

Materials:

  • Mycobacterium tuberculosis strain(s) of interest (e.g., H37Rv, clinical isolates)

  • 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • 96-well microtiter plates

  • This compound and other test drugs (e.g., rifampicin, isoniazid, ethambutol, amoxicillin)

  • Resazurin sodium salt solution (for viability assessment)[9][11]

  • Plate reader for fluorescence or absorbance measurement

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the partner drug in an appropriate solvent.

    • Perform serial two-fold dilutions of each drug in 7H9-OADC medium in separate 96-well plates to create a gradient of concentrations.

  • Checkerboard Plate Setup:

    • In a new 96-well plate, add 50 µL of the diluted this compound along the rows and 50 µL of the diluted partner drug along the columns. This creates a matrix of drug combinations.

    • Include wells with each drug alone (as controls to determine the Minimum Inhibitory Concentration - MIC) and wells with no drugs (growth control).

  • Inoculum Preparation and Inoculation:

    • Grow M. tuberculosis to mid-log phase (OD600 of 0.5-0.8).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9-OADC.

    • Add 100 µL of the bacterial suspension to each well of the checkerboard plate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Assessment of Growth Inhibition (Resazurin Microtiter Assay - REMA): [9]

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[11]

  • Calculation of FICI:

    • The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[9]

    • Interpretation of FICI values: [9][12]

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: No interaction (additive or indifferent)

      • FICI > 4.0: Antagonism

Workflow for In Vitro Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis A Prepare Drug A (this compound) Serial Dilutions D Dispense Drug Dilutions into 96-well Plate (Checkerboard Matrix) A->D B Prepare Drug B (Partner Drug) Serial Dilutions B->D C Prepare M. tb Inoculum E Inoculate Plate with M. tb C->E D->E F Incubate at 37°C (7-14 days) E->F G Add Resazurin & Incubate F->G H Read MICs G->H I Calculate FICI H->I J Interpret Results (Synergy, Additivity, Antagonism) I->J

Caption: Workflow for determining drug synergy using the checkerboard assay.

Time-Kill Kinetics Assay

This assay provides dynamic information on the bactericidal or bacteriostatic activity of drug combinations over time.[13][14]

Objective: To evaluate the rate of killing of M. tuberculosis by this compound in combination with other drugs.

Materials:

  • Mycobacterium tuberculosis strain(s)

  • 7H9 broth with OADC supplement

  • This compound and partner drug(s) at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • 7H10 agar plates for Colony Forming Unit (CFU) enumeration

Protocol:

  • Inoculum Preparation:

    • Grow M. tuberculosis to early to mid-log phase.

    • Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL in 7H9-OADC broth.

  • Drug Exposure:

    • Set up culture tubes/flasks with the following conditions:

      • No drug (growth control)

      • This compound alone

      • Partner drug alone

      • This compound + partner drug combination

    • Incubate all tubes at 37°C with shaking.

  • Sampling and CFU Enumeration:

    • At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), collect an aliquot from each culture.

    • Perform serial ten-fold dilutions in fresh 7H9 broth.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

    • Antagonism is indicated by a ≥2-log10 increase in CFU/mL by the combination compared to the most active single agent.

    • Indifference is a <2-log10 change in CFU/mL.

Logical Flow of Time-Kill Kinetics Assay

Time_Kill_Assay start Start prep_inoculum Prepare M. tb Inoculum (10^5-10^6 CFU/mL) start->prep_inoculum setup_cultures Set up Cultures with - No Drug - Drug A (this compound) - Drug B (Partner) - Combination A+B prep_inoculum->setup_cultures incubate Incubate at 37°C setup_cultures->incubate tp0 Time 0 incubate->tp0 tp1 Time 2d enumerate_cfu Serial Dilution & Plating on 7H10 Agar tp0->enumerate_cfu tp2 Time 4d tp1->enumerate_cfu tp3 Time 7d tp2->enumerate_cfu tp4 Time 14d tp3->enumerate_cfu tp4->enumerate_cfu count_colonies Incubate Plates & Count CFUs enumerate_cfu->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data analyze Analyze for Synergy, Antagonism, or Indifference plot_data->analyze end End analyze->end

References

Application Notes and Protocols for Establishing a Sanfetrinem-Resistant Mycobacterium tuberculosis Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sanfetrinem is a tricyclic carbapenem, a class of β-lactam antibiotics, which has shown potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4] As with any antimicrobial agent, the potential for the development of resistance is a critical area of investigation for understanding its long-term efficacy and for the development of new therapeutic strategies. These application notes provide a detailed protocol for the in vitro generation of a this compound-resistant M. tuberculosis strain. The established resistant strain can be a valuable tool for researchers studying the mechanisms of β-lactam resistance in M. tuberculosis, for screening new antimicrobial compounds that may overcome this resistance, and for validating diagnostic assays.

The primary mechanisms of β-lactam resistance in M. tuberculosis include the production of a broad-spectrum β-lactamase (BlaC), modifications of the drug targets (penicillin-binding proteins or PBPs), alterations in cell wall permeability, and the action of efflux pumps.[1][2][4][5] The protocol outlined below employs a gradual exposure of a susceptible M. tuberculosis strain to increasing concentrations of this compound to select for spontaneous resistant mutants.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv Wild-Type and Resistant Strains
StrainPassage NumberThis compound MIC (µg/mL)Fold Change in MIC
M. tuberculosis H37Rv (Wild-Type)01.0-
This compound-Resistant Mutant 11516.016
This compound-Resistant Mutant 21532.032
This compound-Resistant Mutant 31516.016
Table 2: Characterization of this compound-Resistant M. tuberculosis H37Rv Mutants
StrainGrowth Rate (Doubling Time in hours)Relative blaC Expression (Fold Change)PBP Mutation Identified
M. tuberculosis H37Rv (Wild-Type)22 ± 21.0None
This compound-Resistant Mutant 125 ± 31.2PonA1 (A342T)
This compound-Resistant Mutant 228 ± 24.5blaC promoter (-35 T>G)
This compound-Resistant Mutant 324 ± 31.1Ldt_Mt2 (G257D)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol details the determination of the MIC of this compound against M. tuberculosis using the microplate Alamar blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound (analytical grade)

  • Sterile 96-well microplates

  • Alamar blue reagent

  • Resazurin solution

  • Sterile deionized water

Procedure:

  • Prepare a stock solution of this compound in sterile deionized water.

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth.

  • Inoculate each well with the diluted bacterial suspension. Include a drug-free control well and a sterile control well.

  • Incubate the plate at 37°C for 7 days.

  • Add Alamar blue and resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

Protocol 2: In Vitro Generation of a this compound-Resistant M. tuberculosis Strain

This protocol describes the method for selecting for this compound-resistant mutants of M. tuberculosis by serial passage in the presence of sub-inhibitory and inhibitory concentrations of the drug.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented as described above

  • Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC

  • This compound

  • Sterile culture tubes and Petri dishes

Procedure:

  • Determine the initial MIC of this compound for the wild-type M. tuberculosis H37Rv strain as described in Protocol 1.

  • Inoculate a culture of M. tuberculosis H37Rv in 7H9 broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

  • Incubate the culture at 37°C until it reaches the late-log phase.

  • Serially passage the culture into fresh 7H9 broth with a gradually increasing concentration of this compound (e.g., in increments of 0.5 x the previous concentration).

  • After several passages, plate the culture onto 7H10 agar plates containing this compound at concentrations of 2x, 4x, 8x, and 16x the initial MIC of the wild-type strain.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Select individual colonies that grow on the this compound-containing plates.

  • Subculture each selected colony in drug-free 7H9 broth to expand the population.

  • Confirm the resistance phenotype by re-determining the MIC of this compound for each selected mutant as described in Protocol 1. A significant increase in the MIC (e.g., >4-fold) indicates the successful establishment of a resistant strain.

  • Cryopreserve the confirmed resistant strains for future use.

Protocol 3: Characterization of the this compound-Resistant Strain

This protocol provides a brief overview of the initial characterization of the generated resistant strain.

Materials:

  • This compound-resistant M. tuberculosis strain

  • Wild-type M. tuberculosis H37Rv

  • Appropriate culture media and reagents for growth curve analysis, RNA extraction, and DNA sequencing.

Procedure:

  • Growth Rate Analysis: Compare the growth rate of the resistant strain to the wild-type strain in drug-free 7H9 broth by measuring the optical density at 600 nm at regular intervals.

  • Gene Expression Analysis: Extract RNA from both wild-type and resistant strains grown to mid-log phase. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes known to be involved in β-lactam resistance, such as blaC.

  • Genomic DNA Sequencing: Extract genomic DNA from the resistant strain and perform whole-genome sequencing or targeted sequencing of genes encoding penicillin-binding proteins (ponA1, ponA2, etc.), β-lactamases (blaC), and other potential resistance-conferring genes to identify mutations.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Preparation and Baseline cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation and Characterization cluster_3 Phase 4: Downstream Applications start Start with M. tuberculosis H37Rv (Wild-Type) mic_wt Determine MIC of this compound (Protocol 1) start->mic_wt culture_sub_mic Culture in sub-MIC this compound mic_wt->culture_sub_mic serial_passage Serial Passage with Increasing this compound (Protocol 2) culture_sub_mic->serial_passage plate_selection Plate on this compound-containing Agar serial_passage->plate_selection isolate_colonies Isolate Resistant Colonies plate_selection->isolate_colonies confirm_mic Confirm MIC of Resistant Mutants (Protocol 1) isolate_colonies->confirm_mic characterize Characterize Resistant Strain (Protocol 3) confirm_mic->characterize downstream Mechanism Studies, Drug Screening, etc. characterize->downstream

Caption: Experimental workflow for establishing a this compound-resistant M. tuberculosis strain.

Resistance_Pathway cluster_cell M. tuberculosis Cell cluster_resistance Potential Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Cell Wall Synthesis BlaC BlaC (β-lactamase) This compound->BlaC Hydrolyzed by Efflux Efflux Pump This compound->Efflux Expelled by PBP_mutation PBP Mutation (Reduced Binding) PBP_mutation->PBP Alters Target BlaC_upregulation BlaC Upregulation/ Mutation BlaC_upregulation->BlaC Increases Inactivation Efflux_upregulation Efflux Pump Upregulation Efflux_upregulation->Efflux Increases Expulsion

Caption: Potential mechanisms of this compound resistance in M. tuberculosis.

References

Application Notes and Protocols: Using Sanfetrinem in a Hollow Fiber Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow fiber system (HFS) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of sanfetrinem against Mycobacterium tuberculosis. This compound is a repurposed oral β-lactam antibiotic with promising activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[1][2][3][4] The hollow fiber model is an advanced in vitro system that can simulate human-like drug concentration-time profiles, offering a crucial pre-clinical tool to optimize dosing regimens and predict clinical efficacy.[5][6][7][8]

Overview of this compound Activity

This compound, a first-in-class tricyclic carbapenem, has demonstrated potent bactericidal activity against M. tuberculosis.[1][2] Its oral prodrug form, this compound cilexetil, makes it a particularly attractive candidate for tuberculosis treatment, which typically requires long-term, orally administered drug regimens.[1][2][3] Pre-clinical studies have highlighted its efficacy against intracellular bacteria and various clinical isolates.[1][2][3][9]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against M. tuberculosis.

Table 1: MIC of this compound against M. tuberculosis H37Rv

Culture ConditionMIC (μg/mL)
Intracellular (THP-1 cells)0.5
Broth (7H9 medium)1.5

Data sourced from multiple references.[1][2]

Table 2: Comparative MIC90 of this compound and Meropenem against Clinical Isolates

DrugMIC90 (μg/mL)
This compound1-4
Meropenem2-64

MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data indicates this compound's potent and narrow spectrum of activity.[2]

The Hollow Fiber System for Tuberculosis Research

The hollow fiber system is a dynamic in vitro model that allows for the simulation of drug pharmacokinetic profiles in a controlled environment.[5][6] It consists of a cartridge with thousands of semi-permeable hollow fibers. Bacteria are contained in the extra-capillary space (ECS), while fresh medium and the drug are circulated through the intracapillary space. The semi-permeable membrane allows for the exchange of nutrients, metabolic waste, and drugs, closely mimicking the in vivo environment.[5][6]

Conceptual Diagram of the Hollow Fiber System

HFS_Concept cluster_System Hollow Fiber System cluster_HFU Inside Hollow Fiber Unit CR Central Reservoir (Drug + Medium) Pump1 Pump CR->Pump1 Drug Infusion Pump2 Pump CR->Pump2 Drug Elimination HFU Hollow Fiber Unit HFU->CR Recirculation Waste Waste Reservoir Pump1->HFU Pump2->Waste ECS Extra-Capillary Space (M. tuberculosis) Fibers Semi-permeable Fibers (Drug & Nutrient Exchange)

Caption: Conceptual diagram of the hollow fiber system for TB drug testing.

Experimental Protocol: this compound in the Hollow Fiber Model

This protocol outlines the key steps for evaluating the efficacy of this compound against M. tuberculosis using a hollow fiber system.

Materials and Reagents
  • Hollow fiber cartridge (e.g., C3008, FiberCell Systems)

  • Peristaltic pumps

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • This compound (analytical grade)

  • Clavulanate (if studying synergistic effects)

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles

  • Incubator (37°C)

  • Biosafety cabinet (BSL-3)

Experimental Workflow

Sanfetrinem_HFS_Workflow cluster_Prep Phase 1: Preparation cluster_Exp Phase 2: Experiment Execution cluster_Analysis Phase 3: Analysis A1 Prepare M. tuberculosis Inoculum A2 Sterilize and Prime Hollow Fiber System A3 Prepare Drug Stock Solutions (this compound) B1 Inoculate System with M. tuberculosis A3->B1 Start Experiment B2 Initiate Drug Dosing (Simulate PK Profile) B1->B2 B3 Collect Samples at Predetermined Time Points B2->B3 C1 Determine Bacterial Load (CFU Counting) B3->C1 Process Samples C2 Assess Drug Concentration (LC-MS/MS) B3->C2 Process Samples C3 Analyze PK/PD Parameters C1->C3 C2->C3 D1 Determine Efficacy and Optimal Dosing Regimen C3->D1 Interpret Results MoA This compound This compound LDT L,D-Transpeptidases (e.g., Ldt_mt2) This compound->LDT Inhibits Peptidoglycan Peptidoglycan Cross-linking LDT->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall CellLysis Cell Wall Weakening & Cell Lysis CellWall->CellLysis Disruption leads to

References

Application Notes and Protocols for Preclinical Oral Dosing of Sanfetrinem Cilexetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical oral administration of sanfetrinem cilexetil. This compound cilexetil is an orally bioavailable prodrug of the trinem β-lactam antibiotic, this compound. The following sections detail the necessary materials, equipment, and step-by-step procedures for conducting pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies in rodent models.

Quantitative Data Summary

The following tables summarize key quantitative data for preclinical studies involving the oral administration of this compound cilexetil.

Table 1: Oral Dosing Regimens for this compound Cilexetil in Murine Models

ParameterDetailsAnimal ModelApplicationReference
Dosage 10 mg/kgMale ICR micePharmacokinetics, Respiratory Infection[1]
50 mg/kgMale ICR miceRespiratory Infection[1]
200 mg/kgDHP-1 knockout micePharmacokinetics
400 mg/kgDHP-1 knockout micePharmacokinetics
Vehicle 0.5% MetholoseMale ICR miceEfficacy Studies[1]
Frequency Single doseMale ICR miceBacteremia Model[1]
Twice daily (12-hour intervals)Male ICR miceRespiratory Infection Model[1]
Route Oral gavageMiceGeneral[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice After Oral Administration of this compound Cilexetil (10 mg/kg)

ParameterPlasmaLungsReference
Cmax (µg/mL) 7.601.94[1]
Tmax (h) 0.25Not Reported[1]

Experimental Protocols

Preparation of this compound Cilexetil Oral Suspension

Objective: To prepare a homogenous suspension of this compound cilexetil for oral administration to rodents.

Materials:

  • This compound cilexetil powder

  • 0.5% (w/v) Metholose (methylcellulose) solution in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound cilexetil and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the precise amount of this compound cilexetil powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of the 0.5% metholose solution to the powder to create a paste.

  • Gradually add the remaining volume of the 0.5% metholose solution while continuously vortexing to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing until a homogenous suspension is achieved.

  • Prepare the suspension fresh on the day of the experiment.

Oral Gavage Administration in Mice

Objective: To accurately administer a defined volume of this compound cilexetil suspension directly into the stomach of a mouse.

Materials and Equipment:

  • Prepared this compound cilexetil suspension

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5 inches for adult mice) with a rounded tip

  • Syringes (1 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Weigh each mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).

  • Fill a syringe with the calculated volume of the this compound cilexetil suspension.

  • Securely restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.

  • Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to deliver the suspension.

  • Gently remove the gavage needle in a single, smooth motion.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.

Murine Model of Bacterial Respiratory Infection

Objective: To establish a respiratory tract infection in mice to evaluate the in vivo efficacy of this compound cilexetil.

Materials and Equipment:

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae)

  • Appropriate bacterial culture media

  • Spectrophotometer

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Micropipette and sterile tips

  • This compound cilexetil oral suspension

Procedure:

  • Prepare a fresh culture of the desired bacterial strain and grow to mid-logarithmic phase.

  • Harvest the bacteria by centrifugation and resuspend in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^7 CFU/mouse).

  • Anesthetize the mice using a justified and approved method.

  • Inoculate the mice intranasally with the bacterial suspension (typically 20-50 µL).

  • Allow the infection to establish for a defined period (e.g., 24 hours).

  • Initiate treatment with orally administered this compound cilexetil according to the desired dosing regimen (e.g., 10 or 50 mg/kg twice daily).[1]

  • At predetermined time points, euthanize the mice and aseptically harvest the lungs.

  • Homogenize the lung tissue and perform serial dilutions for bacterial colony forming unit (CFU) enumeration on appropriate agar plates.

  • Compare the bacterial load in the lungs of treated animals to that of a vehicle-treated control group to determine efficacy.

Pharmacokinetic Study in Mice

Objective: To determine the concentration-time profile of this compound in plasma and lung tissue following oral administration of this compound cilexetil.

Materials and Equipment:

  • This compound cilexetil oral suspension

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Surgical instruments for tissue harvesting

  • Centrifuge

  • -80°C freezer

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Administer a single oral dose of this compound cilexetil to a cohort of mice.

  • At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) after dosing, collect blood samples from a subset of animals via an appropriate method (e.g., retro-orbital, submandibular, or terminal cardiac puncture).

  • Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.

  • At the same time points, euthanize the mice and harvest the lungs.

  • Rinse the lungs with cold saline, blot dry, weigh, and store at -80°C until analysis.

  • Prepare tissue homogenates from the lung samples.

  • Quantify the concentration of this compound in plasma and lung homogenates using a validated analytical method.

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Experimental_Workflow_for_Efficacy_Study cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum anesthetize Anesthetize Mice prep_bacteria->anesthetize prep_drug Prepare this compound Cilexetil Suspension treat Oral Gavage with this compound Cilexetil prep_drug->treat infect Intranasal Inoculation anesthetize->infect infect->treat euthanize Euthanize Mice at Time Points treat->euthanize harvest Harvest Lungs euthanize->harvest homogenize Homogenize Lung Tissue harvest->homogenize plate Serial Dilution & Plating homogenize->plate count Enumerate CFUs plate->count

Caption: Workflow for a murine respiratory infection efficacy study.

Sanfetrinem_Mechanism_of_Action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan_synthesis Peptidoglycan Synthesis inhibition Inhibition pbp->inhibition cell_wall Cell Wall Integrity peptidoglycan_synthesis->cell_wall Maintains disruption Disruption peptidoglycan_synthesis->disruption lysis Bacterial Cell Lysis cell_wall->lysis This compound This compound This compound->pbp Binds to inhibition->peptidoglycan_synthesis Inhibits disruption->cell_wall Disrupts

Caption: Simplified mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Sanfetrinem Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of sanfetrinem for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its general solubility profile?

A1: this compound is a tricyclic β-lactam antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] It is available as the active compound and as an oral prodrug, this compound cilexetil.[1][3][4] this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[5] For in vivo studies, the sodium salt of this compound has been successfully dissolved in co-solvent systems.[6]

Q2: I am observing precipitation when preparing my this compound stock solution. What should I do?

A2: Precipitation upon addition of aqueous buffers to a DMSO stock is a common issue for poorly soluble compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this. Gentle heating and/or sonication can also aid in dissolution if precipitation occurs during initial preparation.[6]

Q3: What is the stability of this compound in solution?

A3: this compound has a reported half-life of approximately 0.6 days in assay media, which suggests that the compound may degrade over time, especially in aqueous solutions.[7] It is recommended to prepare fresh working solutions for your experiments on the day of use.[6] For short-term storage (days to weeks), stock solutions should be kept at 0-4°C, and for long-term storage (months to years), at -20°C, kept dry and protected from light.[5]

Q4: Can I use this compound cilexetil for my in vitro assay?

A4: this compound cilexetil is the oral prodrug of this compound.[4][8] In in vivo systems, it is metabolized to the active this compound form. For in vitro assays targeting the active compound, it is generally preferable to use this compound directly. If you are studying mechanisms of cellular uptake or prodrug conversion, then this compound cilexetil would be appropriate.

Troubleshooting Guide

Issue: this compound precipitates out of solution when diluted from a DMSO stock into aqueous assay buffer.

This is a common problem when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the compound in the aqueous buffer.

G start Precipitation Observed check_dmso Is final DMSO concentration >1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 1-2%) if tolerated by the assay. check_dmso->increase_dmso No check_solubility_limit Have you exceeded the solubility limit in the final buffer? check_dmso->check_solubility_limit Yes increase_dmso->check_solubility_limit lower_concentration Lower the final working concentration of this compound. check_solubility_limit->lower_concentration Yes use_cosolvent Prepare an intermediate dilution in a co-solvent (e.g., Pluronic F-127, SBE-β-CD). check_solubility_limit->use_cosolvent No final_protocol Adopt revised protocol. lower_concentration->final_protocol use_cosolvent->final_protocol

Caption: A decision tree for troubleshooting this compound precipitation.

Data Presentation: this compound Solubility

The following table summarizes known solubility data for this compound and its sodium salt.

CompoundSolvent SystemAchieved ConcentrationObservationsReference
This compoundDMSONot specifiedSoluble[5]
This compound Sodium10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.24 mM)Clear solution[6]
This compound Sodium10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.24 mM)Clear solution[6]

Note: The concentrations above were achieved for preparations intended for in vivo use and may serve as a starting point for in vitro assay development.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution

This protocol is suitable for most applications where a high concentration stock in an organic solvent is required.

G cluster_0 Preparation Steps weigh 1. Weigh this compound add_dmso 2. Add DMSO to desired concentration weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve store 4. Store at -20°C dissolve->store

Caption: Standard workflow for preparing a this compound stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the solid is completely dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[6]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[5]

Protocol 2: Preparation of this compound Working Solution using a Co-solvent System

This protocol is adapted from a method used for in vivo studies and may be useful for in vitro assays that are sensitive to DMSO or where higher aqueous solubility is required.[6] This method utilizes Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Materials:

  • This compound Sodium

  • DMSO, anhydrous grade

  • 20% (w/v) SBE-β-CD in saline or cell culture medium

  • Sterile conical tubes

Procedure:

  • Prepare a high-concentration primary stock of this compound sodium in 100% DMSO (e.g., 25 mg/mL).

  • In a separate sterile tube, prepare the final vehicle by mixing 1 part DMSO with 9 parts of the 20% SBE-β-CD solution. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of 20% SBE-β-CD solution.

  • Serially dilute the primary DMSO stock into the vehicle prepared in Step 2 to achieve the final desired working concentration.

  • This method results in a final solvent composition of 10% DMSO and 90% of the SBE-β-CD solution.[6]

  • Always prepare this working solution fresh on the day of the experiment.[6]

Disclaimer: The information provided is for guidance purposes only. Researchers should always validate their own experimental conditions, including the tolerance of their specific cell lines or assay systems to the solvents and excipients used.

References

Sanfetrinem Degradation Kinetics Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation kinetics of sanfetrinem in culture media. The following information is designed to address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in microbiological culture media?

A1: this compound is known to be unstable in culture media, particularly at physiological temperatures (37°C).[1][2] In studies involving Mycobacterium tuberculosis, this compound was found to have a half-life of approximately 0.6 days in 7H9 assay medium.[1][2] This thermal instability means that in typical multi-day antimicrobial susceptibility assays, the concentration of active this compound can decrease significantly.[1]

Q2: What is the primary mechanism of this compound degradation in culture media?

A2: As a β-lactam antibiotic, this compound's degradation is primarily due to the hydrolysis of the β-lactam ring, a characteristic instability of this class of drugs.[3] This process is often accelerated by increases in temperature and can be influenced by the pH of the medium.[3][4]

Q3: How does the composition of the culture medium affect this compound's stability and activity?

A3: The composition of the culture medium has been shown to impact the activity of this compound, and it is likely to affect its stability as well.[5][6] For instance, this compound is more potent against M. tuberculosis when cholesterol is the sole carbon source compared to standard broth media.[5] While specific data on the effect of various media components on this compound's degradation rate is limited, it is a critical factor to consider in your experiments.

Q4: My long-duration experiment (e.g., MIC determination for slow-growing organisms) shows lower than expected efficacy for this compound. Could this be related to degradation?

A4: Yes, this is a very likely scenario. Given this compound's short half-life in culture media at 37°C, its concentration can fall below the minimum inhibitory concentration (MIC) over the course of a multi-day experiment.[1] To counteract this, researchers have employed time-kill replenishment studies where the this compound concentration is "topped up" at regular intervals to maintain a constant drug pressure.[1]

Q5: What are the known degradation products of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent MIC values for this compound Degradation of this compound during the incubation period.1. Minimize the duration of the assay if possible. 2. Consider performing a time-kill kinetic study with periodic replenishment of this compound. 3. Determine the stability of this compound in your specific culture medium and under your experimental conditions (see Experimental Protocols section).
Loss of this compound activity over time in a continuous culture experiment Thermal degradation of this compound at the incubation temperature.1. Implement a continuous infusion or periodic replenishment strategy to maintain the desired concentration. 2. Quantify the concentration of this compound in your culture supernatant at different time points to model its degradation rate.
Discrepancy between expected and measured concentrations of this compound in media Adsorption to plasticware or interaction with media components, in addition to degradation.1. Use low-protein-binding labware. 2. Include control samples of this compound in media without cells to assess abiotic degradation and loss. 3. Validate your analytical method for this compound quantification in your specific culture medium.

Quantitative Data

The following table summarizes the currently available quantitative data on this compound degradation. Researchers are encouraged to determine the degradation kinetics in their specific experimental systems.

ParameterValueMediumTemperatureCitation
Half-life (t1/2) ~0.6 days7H9 assay medium37°C[1][2]

Experimental Protocols

Protocol for Determining this compound Degradation Kinetics in a Liquid Culture Medium

This protocol outlines a method to determine the degradation rate of this compound in a specific microbiological culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials

  • This compound reference standard

  • Selected sterile liquid culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile, low-protein-binding tubes or vials

  • Incubator set to the desired temperature (e.g., 37°C)

  • HPLC or LC-MS/MS system

  • Appropriate solvents for mobile phase and sample dilution (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)

  • Syringe filters (0.22 µm)

2. Procedure

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (refer to manufacturer's instructions or relevant literature). Due to its instability, it is recommended to prepare this fresh.

  • Spiking the Culture Medium: Dilute the this compound stock solution into the pre-warmed sterile culture medium to achieve the desired final concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-spiked medium into several sterile, sealed tubes (one for each time point). Place the tubes in an incubator at the desired temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator.

  • Sample Preparation for Analysis:

    • Immediately after removal, take an aliquot of the sample.

    • If the medium contains proteins or other components that may interfere with analysis, perform a protein precipitation step. A common method is to add 3 volumes of cold acetonitrile or methanol with an internal standard to 1 volume of the sample, vortex, and centrifuge to pellet the precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store samples at -80°C until analysis if they cannot be analyzed immediately.

  • Analytical Quantification:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method. A UPLC-MS/MS system has been successfully used for this compound quantification.[1]

    • Prepare a calibration curve using freshly prepared standards of this compound in the same culture medium (processed in the same way as the samples) to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • To determine the degradation kinetics, fit the data to a kinetic model. For many β-lactams, degradation follows first-order kinetics. The natural logarithm of the concentration versus time will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).

    • The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_stock Prepare fresh this compound stock solution prep_media Spike pre-warmed sterile culture medium prep_stock->prep_media aliquot Aliquot into sterile tubes for each time point prep_media->aliquot incubate Incubate at desired temperature (e.g., 37°C) aliquot->incubate sample Remove samples at predetermined time points (t=0, 2, 4, 8...) incubate->sample process Protein precipitation & centrifugation sample->process filter_sample Filter supernatant (0.22 µm filter) process->filter_sample analyze Analyze by HPLC or LC-MS/MS filter_sample->analyze plot_data Plot concentration vs. time analyze->plot_data fit_model Fit to kinetic model (e.g., first-order) plot_data->fit_model calculate Calculate rate constant (k) and half-life (t1/2) fit_model->calculate logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes This compound This compound Stability in Culture Medium DegradationRate Degradation Rate (k) This compound->DegradationRate HalfLife Half-life (t1/2) This compound->HalfLife MIC Observed MIC This compound->MIC Temperature Temperature Temperature->this compound pH pH of Medium pH->this compound MediaComp Media Composition (e.g., carbon source, proteins) MediaComp->this compound

References

Technical Support Center: Overcoming Sanfetrinem Cilexetil Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability of sanfetrinem cilexetil in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in the plasma concentrations of the active form, this compound, after oral administration of this compound cilexetil to rats. What are the potential causes?

High variability in plasma concentrations of this compound following oral dosing of its prodrug, this compound cilexetil, is a common challenge. The primary reasons often revolve around the pre-systemic hydrolysis of the cilexetil ester moiety, which is necessary for the drug's activation but can be inconsistent. Key factors include:

  • Species-Specific Esterase Activity: Rats, in particular, have high levels of carboxylesterases (CES) in their plasma and intestine, leading to rapid and sometimes variable hydrolysis of the prodrug before it can be absorbed intact.[1] This contrasts with dogs and humans, who have significantly lower plasma CES activity.

  • Formulation Inconsistencies: The formulation of this compound cilexetil can greatly impact its dissolution, stability, and absorption. A non-homogenous suspension can lead to inconsistent dosing.

  • Gastrointestinal Factors: Individual differences in gastric pH, gastrointestinal motility, and food content can alter the dissolution and absorption of the prodrug.[2]

  • Dosing Technique: Improper oral gavage technique can lead to stress, reflux, or accidental administration into the trachea, all of which can significantly affect drug absorption.

Q2: How does the oral bioavailability of this compound cilexetil differ between common animal models?

Significant species-dependent differences in the oral bioavailability of this compound have been reported. This is primarily due to differences in pre-systemic metabolism.

Animal ModelOral Bioavailability of this compoundKey Considerations
Rat32%[1]High pre-systemic hydrolysis due to plasma and intestinal esterases.
Dog15%[1]Lower oral bioavailability compared to rats, despite lower plasma esterase activity, suggesting other factors like intestinal metabolism or absorption play a role.

Q3: Can the presence of food in the stomach affect the absorption of this compound cilexetil?

Yes, the presence of food can significantly impact the bioavailability of orally administered drugs, including β-lactam antibiotics.[2][3] For some antibiotics, food can decrease absorption, while for others, it can enhance it.[3] For this compound cilexetil, food can alter gastric emptying time and intestinal pH, which can affect the dissolution and degradation of the prodrug. It is generally recommended to administer this compound cilexetil to fasted animals to minimize this source of variability. A consistent fasting period (e.g., 4-12 hours) should be maintained across all study animals.[4]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data in Rats

Symptoms:

  • Large standard deviations in plasma concentration-time profiles of this compound.

  • Inconsistent Tmax and Cmax values between animals in the same dosing group.

Possible Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Step
High Pre-systemic Hydrolysis 1. Formulation: Prepare a homogenous and stable suspension of this compound cilexetil immediately before dosing. Consider using a vehicle that protects the ester linkage, such as a lipid-based formulation, which can enhance absorption and potentially reduce pre-systemic metabolism.[5] 2. Esterase Inhibitors (Exploratory): Co-administration of a general esterase inhibitor could be explored in pilot studies to understand the extent of pre-systemic hydrolysis. However, this is not a standard approach and requires careful validation.
Inconsistent Dosing 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle size and dosing volume (typically 5-10 mL/kg for rats).[6][7][8] 2. Vehicle Selection: Use a well-characterized and consistent vehicle for suspending the drug. Ensure the drug does not precipitate out of the suspension.
Physiological Differences 1. Fasting: Implement a consistent fasting period (e.g., 4 hours before and 2 hours after dosing) for all animals to standardize gastrointestinal conditions.[4] 2. Study Design: For comparative studies, consider a cross-over study design to minimize inter-animal variability.[4]
Issue 2: Low and Variable Oral Bioavailability in Dogs

Symptoms:

  • Lower than expected plasma concentrations of this compound.

  • Inconsistent absorption profiles between individual dogs.

Possible Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Step
Poor Dissolution/Solubility 1. Formulation Optimization: this compound cilexetil is a lipophilic compound. Formulations containing solubilizing agents or lipid-based carriers can improve its dissolution in the gastrointestinal tract.[5] 2. Particle Size Reduction: Micronization of the drug powder can increase the surface area for dissolution.
Gastrointestinal Metabolism 1. Site-Specific Delivery: While complex, enteric-coated formulations that release the drug in a specific region of the small intestine with potentially lower esterase activity could be explored.
Food Effect 1. Standardize Feeding Schedule: Administer this compound cilexetil at a consistent time relative to feeding. Fasting is generally recommended to reduce variability.[9] If the drug needs to be administered with food for tolerability reasons, use a standardized meal.

Experimental Protocols

Protocol 1: Oral Gavage of this compound Cilexetil Suspension in Rats

Materials:

  • This compound cilexetil powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)[7]

  • Syringes

Procedure:

  • Animal Preparation: Fast rats for 4-12 hours before dosing, with free access to water.[4]

  • Formulation Preparation (prepare fresh daily): a. Weigh the required amount of this compound cilexetil. b. Prepare the vehicle solution (0.5% methylcellulose). c. Levigate the this compound cilexetil powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration and a homogenous suspension.

  • Dosing: a. Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).[8] b. Gently restrain the rat. c. Measure the length of the gavage needle from the corner of the mouth to the last rib to ensure proper insertion depth and avoid stomach perforation.[7] d. Insert the gavage needle into the esophagus and gently advance it into the stomach. e. Administer the suspension slowly and steadily. f. Withdraw the needle carefully. g. Monitor the animal for any signs of distress for at least 10-15 minutes post-dosing.[10]

Protocol 2: In Vitro Esterase Activity Assay using Rat Intestinal Microsomes

Materials:

  • Rat intestinal microsomes (can be prepared in-house or purchased commercially)

  • This compound cilexetil

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

  • Incubator/water bath at 37°C

Procedure:

  • Microsome Preparation (if not purchased): a. Euthanize the rat and excise the small intestine. b. Flush the intestine with ice-cold saline. c. Scrape the intestinal mucosa.[11] d. Homogenize the mucosa in buffer and prepare microsomes via differential centrifugation.[11] e. Determine the protein concentration of the microsomal preparation.

  • Incubation: a. Pre-warm the microsomal suspension and phosphate buffer to 37°C. b. In a microcentrifuge tube, add the microsomal suspension to the pre-warmed buffer. c. Initiate the reaction by adding a known concentration of this compound cilexetil. d. Incubate at 37°C with gentle shaking.

  • Sampling and Termination: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. b. Immediately terminate the reaction by adding ice-cold acetonitrile (typically 2-3 volumes).

  • Analysis: a. Centrifuge the terminated samples to precipitate proteins. b. Analyze the supernatant for the concentrations of this compound cilexetil and the active metabolite, this compound, using a validated LC-MS/MS method. c. Calculate the rate of hydrolysis.

Protocol 3: Quantification of this compound and this compound Cilexetil in Rat Plasma by LC-MS/MS

Materials:

  • Rat plasma samples

  • This compound and this compound cilexetil analytical standards

  • Internal standard (e.g., a structurally similar, stable-isotope labeled compound)

  • Acetonitrile for protein precipitation

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution.[12]

    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile
    • A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate. b. Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound, this compound cilexetil, and the internal standard.

  • Quantification: a. Generate a calibration curve using standard solutions of known concentrations in blank plasma. b. Quantify the concentrations of this compound and this compound cilexetil in the study samples by interpolating from the calibration curve based on the peak area ratios of the analytes to the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Interpretation Formulation Prepare this compound Cilexetil Suspension Dosing Oral Gavage to Fasted Rats Formulation->Dosing Administer Sampling Serial Blood Sampling Dosing->Sampling Collect Analysis LC-MS/MS Quantification of this compound Sampling->Analysis Analyze Data Pharmacokinetic Analysis Analysis->Data Interpret

Caption: Experimental workflow for a pharmacokinetic study of orally administered this compound cilexetil in rats.

troubleshooting_logic Variability High PK Variability Observed Cause1 Pre-systemic Hydrolysis? Variability->Cause1 Cause2 Inconsistent Dosing? Variability->Cause2 Cause3 Physiological Factors? Variability->Cause3 Solution1 Optimize Formulation (e.g., lipid-based) Cause1->Solution1 Address Solution2 Standardize Gavage Technique Cause2->Solution2 Address Solution3 Implement Fasting & Cross-over Design Cause3->Solution3 Address

Caption: A logical flowchart for troubleshooting high pharmacokinetic variability in this compound cilexetil animal studies.

signaling_pathway Sanfetrinem_Cilexetil This compound Cilexetil (Oral Prodrug) GI_Tract Gastrointestinal Tract Sanfetrinem_Cilexetil->GI_Tract Administration Intestinal_Lumen Intestinal Lumen (Hydrolysis by Esterases) GI_Tract->Intestinal_Lumen Enterocytes Enterocytes (Absorption & Metabolism) Intestinal_Lumen->Enterocytes Absorption of Prodrug & Drug Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Sanfetrinem_Active This compound (Active Drug) Systemic_Circulation->Sanfetrinem_Active Distribution

Caption: Bioactivation pathway of this compound cilexetil to its active form, this compound, following oral administration.

References

troubleshooting inconsistent MIC results for sanfetrinem

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for sanfetrinem. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may lead to inconsistent or unexpected MIC results for this compound.

Q1: Why are my this compound MIC results for Gram-negative bacteria unexpectedly high or variable?

High or inconsistent MIC values for this compound against Gram-negative bacteria are frequently linked to the presence and expression levels of β-lactamases.

  • AmpC β-Lactamases: Strains that have derepressed AmpC β-lactamase expression can show significantly higher MICs. For example, MICs for AmpC-derepressed Enterobacter cloacae and Citrobacter freundii can be 4 to 8 μg/ml, whereas inducible or basal-expression strains show MICs in the 0.12 to 2 μg/ml range[1][2]. This compound is a weak inducer of AmpC enzymes, but it can select for derepressed mutants[2].

  • Other β-Lactamases: Certain enzymes can dramatically increase this compound MICs. Functional group 2f enzymes (like Sme-1, NMC-A) can increase MICs by up to 64-fold[1][2]. Zinc β-lactamases, such as IMP-1, also confer resistance to this compound[2].

  • Troubleshooting Steps:

    • Characterize Your Strain: Verify the β-lactamase profile of your test organism. If you suspect the presence of these enzymes, consider using a β-lactamase inhibitor like clavulanate in a parallel experiment. The addition of clavulanate has been shown to increase this compound's activity by as much as four-fold against certain panels of clinical isolates[3][4].

    • Standardize Inoculum: Ensure a consistent and standardized inoculum is used as per CLSI or EUCAST guidelines.

Q2: My MIC results seem to change with different batches of media or longer incubation times. What could be the cause?

This issue often points to the inherent stability of this compound and its sensitivity to media composition.

  • Drug Stability: this compound is poorly stable in standard assay media, with a reported half-life of approximately 0.6 days[4]. In experiments with long incubation periods, particularly for slow-growing organisms like Mycobacterium tuberculosis, the drug may degrade before the assay is complete, leading to an underestimation of its true potency[4].

  • Media Composition: The activity of this compound can be influenced by the components of the growth medium. For instance, its potency against M. tuberculosis is enhanced when cholesterol is the primary carbon source compared to standard broth media[4][5].

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound stock solutions fresh for each experiment from solid stocks[6]. Do not store diluted solutions for extended periods.

    • Minimize Incubation Time: For standard bacteria, adhere strictly to the recommended incubation times (e.g., 16-20 hours). For slow-growers, be aware that drug degradation is a significant confounding factor[4].

    • Use Standardized Media: Use high-quality, standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency[7].

Q3: I'm observing poor reproducibility between experiments, even with the same strain. What should I check first?

Poor reproducibility is often due to subtle variations in experimental protocol. A systematic check of your workflow is the best approach.

  • Inoculum Preparation: The final bacterial concentration in the wells is critical. The Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum of approximately 5 × 10⁵ CFU/mL[8]. An incorrect inoculum density is a common source of error.

  • Reading and Interpretation: Ensure that MICs are read and interpreted consistently. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[9][10].

  • Troubleshooting Workflow: Use a systematic approach to pinpoint the source of variability.

Below is a troubleshooting workflow to help guide your investigation.

G cluster_strain Bacterial Strain Integrity cluster_procedure Assay Procedure Review cluster_drug Antibiotic Integrity start Inconsistent this compound MIC Results strain_purity Check Strain Purity (Re-streak from stock) start->strain_purity Potential Strain Issue media_check Confirm Standardized Media (e.g., CAMHB) start->media_check Potential Procedure Issue drug_prep Prepare this compound Solutions Fresh start->drug_prep Potential Drug Issue strain_resistance Verify Resistance Profile (e.g., β-lactamase expression) strain_purity->strain_resistance end_node Consistent MIC Results strain_resistance->end_node inoculum_check Verify Inoculum Density (0.5 McFarland -> 5x10^5 CFU/mL) media_check->inoculum_check incubation_check Check Incubation Time & Temperature inoculum_check->incubation_check reading_check Standardize MIC Reading Method incubation_check->reading_check reading_check->end_node drug_storage Check Storage of Stock Compound drug_prep->drug_storage drug_storage->end_node

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Data and Experimental Parameters

Summary of Factors Influencing this compound MIC

The diagram below illustrates key factors that can alter the observed MIC of this compound.

G cluster_bacterial Bacterial Factors cluster_experimental Experimental Conditions mic Observed This compound MIC beta_lactamase β-Lactamase Production (AmpC, Group 2f, IMP-1) beta_lactamase->mic Increases MIC expression Derepressed AmpC Expression expression->mic Increases MIC pbp PBP Affinity pbp->mic Determines Intrinsic Activity stability Drug Instability (Short Half-Life) stability->mic Artificially Increases MIC media Media Composition media->mic Modulates Activity incubation Incubation Time incubation->stability inoculum Inoculum Size inoculum->mic Affects Outcome

References

Technical Support Center: Investigating the Impact of Serum Proteins on Sanfetrinem Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the experimental evaluation of serum protein impact on the antimicrobial activity of sanfetrinem.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins affect the antimicrobial activity of this compound?

Serum proteins, particularly albumin, can bind to antibiotics, including this compound. This binding is a reversible equilibrium between the protein-bound and unbound (free) drug. It is widely accepted that only the free fraction of an antibiotic is microbiologically active and can penetrate tissues to the site of infection. Therefore, high protein binding can reduce the effective concentration of this compound, potentially impacting its efficacy. While extensive protein binding has been indicated for this compound, the precise percentage in human serum is not publicly available.[1][2]

Q2: What is the expected impact of this compound's protein binding on its Minimum Inhibitory Concentration (MIC)?

The presence of serum proteins is expected to increase the MIC of this compound against susceptible organisms. This is because a portion of the drug will be bound to proteins and rendered inactive, requiring a higher total drug concentration to achieve the same inhibitory effect as the free drug. The magnitude of the MIC shift will depend on the extent of protein binding.

Q3: Are there standard methods to assess the effect of serum proteins on this compound's activity?

Yes, standard methods include determining the MIC in the presence of human serum or human serum albumin (HSA) and performing time-kill curve assays with these supplements.[3][4] These experiments help quantify the impact of protein binding on the antimicrobial potency and bactericidal activity of this compound.

Q4: Besides albumin, do other serum proteins bind to this compound?

While albumin is the primary binding protein for many acidic drugs like beta-lactams, other proteins such as alpha-1-acid glycoprotein can also contribute to binding.[4] However, for most beta-lactams, binding to albumin is the most significant interaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in MIC values in the presence of serum. Inconsistent serum source or lot-to-lot variability. Heat inactivation of serum can alter binding properties. Bacterial inoculum size not standardized.Use a pooled human serum source from a reputable vendor and try to use the same lot for a series of experiments. Avoid heat inactivation unless specifically required by the experimental design. Ensure a standardized inoculum is used for all MIC determinations as per CLSI guidelines.
No significant shift in MIC despite expecting high protein binding. The bacterial strain may be highly sensitive, and the MIC may still be low even with some protein binding. The concentration of serum protein used may be too low to observe a significant effect.Test a range of bacterial strains with varying baseline sensitivities. Ensure the concentration of human serum albumin (HSA) used is physiologically relevant (typically around 4 g/dL or 40 g/L).
Precipitation observed when adding this compound to serum-supplemented media. The drug concentration may exceed its solubility in the test medium.Prepare fresh stock solutions of this compound and ensure it is fully dissolved before adding to the media. It may be necessary to test a lower concentration range.
Inconsistent results in time-kill assays with serum. Antibiotic carryover during plating can inhibit bacterial growth and affect colony counts. The bacterial growth phase at the start of the experiment was not standardized.Use methods to minimize antibiotic carryover, such as dilution or the use of specific inactivating agents if available. Always start time-kill assays with a standardized inoculum of bacteria in the logarithmic growth phase.

Quantitative Data Summary

While a specific human serum protein binding percentage for this compound is not available in the cited literature, studies indicate that its activity is affected by the presence of bovine serum albumin (BSA), suggesting extensive protein binding.[1][2] For context, the protein binding of other carbapenem antibiotics is provided below.

Antibiotic Human Serum Protein Binding (%) Reference
This compound Not publicly available (extensive binding indicated)[1][2]
Ertapenem ~95%[5]
Ceftriaxone (a cephalosporin with high binding) 90-95% (concentration-dependent)[4][5]
Meropenem ~2%

Note: The protein binding of antibiotics can be concentration-dependent.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Human Serum Albumin (HSA)

Objective: To determine the effect of serum protein on the MIC of this compound.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Human Serum Albumin (HSA), sterile solution or powder

  • Susceptible bacterial strain (e.g., Streptococcus pneumoniae ATCC 49619)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Media: Prepare CAMHB according to the manufacturer's instructions. Prepare a second batch of CAMHB supplemented with a physiological concentration of HSA (e.g., 40 g/L). Ensure the pH of both media is adjusted to 7.2-7.4.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and dilute it further in both plain CAMHB and HSA-supplemented CAMHB to achieve a range of concentrations for the MIC assay.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Perform Broth Microdilution: In a 96-well plate, perform serial twofold dilutions of this compound in both plain and HSA-supplemented CAMHB. Add the standardized bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Curve Assay in the Presence of Human Serum

Objective: To assess the bactericidal activity of this compound over time in the presence of serum proteins.

Materials:

  • This compound powder

  • CAMHB

  • Pooled human serum

  • Susceptible bacterial strain

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Methodology:

  • Prepare Test Media: Prepare CAMHB supplemented with a defined concentration of pooled human serum (e.g., 50% v/v). A control medium of plain CAMHB should also be prepared.

  • Prepare Bacterial Culture: Grow the test organism to the logarithmic phase of growth. Dilute the culture in the test media to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Add this compound: Add this compound to the inoculated media at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC as determined in the respective media). Include a growth control without the antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Determine Viable Counts: Perform serial dilutions of the collected samples in sterile saline or broth and plate onto appropriate agar plates.

  • Data Analysis: After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow Experimental Workflow to Assess Serum Protein Impact on this compound Activity cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Curve Assay cluster_analysis Data Analysis & Interpretation prep_this compound Prepare this compound Stock Solution mic_assay Perform Broth Microdilution in 96-well plates prep_this compound->mic_assay tk_setup Set up cultures with this compound at various MIC multiples prep_this compound->tk_setup prep_media Prepare Media: - Plain CAMHB - CAMHB + HSA/Serum prep_media->mic_assay prep_media->tk_setup prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->tk_setup mic_incubation Incubate 18-24h at 37°C mic_assay->mic_incubation mic_read Read MIC values mic_incubation->mic_read compare_mic Compare MICs (Plain vs. Serum-supplemented) mic_read->compare_mic tk_incubation Incubate with shaking at 37°C tk_setup->tk_incubation tk_sampling Sample at 0, 2, 4, 8, 24h tk_incubation->tk_sampling tk_plating Perform Serial Dilutions and Plate for CFU counts tk_sampling->tk_plating tk_analysis Plot log10 CFU/mL vs. Time tk_plating->tk_analysis analyze_tk Analyze Bactericidal Activity and Rate of Kill tk_analysis->analyze_tk conclusion Conclude on the Impact of Serum Proteins on this compound Activity compare_mic->conclusion analyze_tk->conclusion

Caption: Workflow for evaluating the impact of serum proteins on this compound.

References

Sanfetrinem Adsorption to Plastic Labware: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential issues related to the adsorption of sanfetrinem to plastic labware during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound likely to adsorb to plastic labware?

A1: this compound is a relatively hydrophilic compound, as indicated by its negative XlogP3 value (-0.1). Generally, highly hydrophobic drugs are more prone to significant adsorption to plastic surfaces. However, adsorption is a complex phenomenon and can also be influenced by ionic interactions and the specific surface properties of the plastic. Therefore, while significant adsorption may be less likely compared to a very lipophilic drug, it cannot be entirely ruled out without experimental verification.

Q2: What types of plastic labware are most likely to cause adsorption problems?

A2: Polystyrene is often associated with a higher degree of non-specific binding for a variety of small molecules, particularly those with hydrophobic characteristics, compared to polypropylene.[1] Untreated polystyrene surfaces, commonly used in standard assay plates, can present binding sites.

Q3: What factors can influence the extent of this compound adsorption in my experiments?

A3: Several factors can affect the degree of drug adsorption to plastic labware:

  • Plastic Type: As mentioned, polystyrene may exhibit higher binding than polypropylene.

  • Drug Concentration: At lower concentrations, the proportion of drug lost to adsorption can be higher as the binding sites on the plastic surface are not saturated.[1]

  • Solvent/Buffer Composition: The presence of salts and other molecules in buffer solutions can reduce the non-specific binding of drugs to plastic surfaces compared to solutions in pure water.[1]

  • Temperature and Incubation Time: Longer incubation times and higher temperatures can potentially increase the amount of drug adsorbed to the plastic surface.

  • Surface Treatments: Labware with special low-binding surface treatments is available and can significantly reduce drug adsorption.

Q4: How can I minimize the adsorption of this compound?

A4: To mitigate potential adsorption, consider the following strategies:

  • Use Low-Binding Labware: Opt for microplates and tubes specifically designed for low protein and small molecule binding. These are often made of polypropylene or have special surface coatings.

  • Prefer Polypropylene over Polystyrene: If low-binding ware is not an option, polypropylene is generally a safer choice than polystyrene for minimizing adsorption of a wide range of compounds.

  • Include a "Pre-incubation" or "Blocking" Step: While more common for proteins, pre-incubating the labware with a solution containing a benign protein like bovine serum albumin (BSA) or a surfactant can help to block non-specific binding sites. However, the compatibility of these agents with your specific assay must be verified.

  • Use Glassware where possible: For stock solutions and critical dilutions, using silanized glass vials can be an effective way to avoid plastic adsorption issues.

  • Conduct a simple recovery experiment: Before starting a large-scale experiment, it is advisable to perform a quick check to quantify the extent of this compound loss in your chosen labware (see Experimental Protocols section).

Troubleshooting Guide

Observed Problem Potential Cause Related to Adsorption Recommended Solution
Lower than expected this compound concentration in solution after incubation.This compound is adsorbing to the walls of the plastic microplate or tube.1. Perform a recovery experiment to quantify the loss (see protocol below). 2. Switch to low-binding labware or polypropylene labware. 3. If possible, increase the this compound concentration. 4. Ensure your experimental buffer is optimized to reduce non-specific binding.
High variability between replicate wells or tubes.Inconsistent adsorption across different wells or tubes due to minor differences in the plastic surface or handling.1. Ensure thorough mixing of solutions. 2. Switch to higher quality, certified low-binding labware for better consistency. 3. Increase the number of replicates to improve statistical power.
Inconsistent results between experiments run on different days.Use of different batches or types of plastic labware with varying surface properties.1. Standardize the type and manufacturer of all plastic labware used. 2. If possible, use labware from the same manufacturing lot for a complete set of experiments. 3. Always include control wells to assess recovery in each experiment.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Plastic Labware

This protocol describes a method to quantify the percentage of this compound that adsorbs to different types of plastic labware (e.g., 96-well plates, microtubes) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound reference standard

  • Plastic labware to be tested (e.g., polypropylene and polystyrene 96-well plates and 1.5 mL microtubes)

  • Low-binding microtubes (for control and sample collection)

  • Glass vials (as a negative control for adsorption)

  • Experimental buffer or solvent (e.g., phosphate-buffered saline, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • HPLC column (e.g., C18 column)

  • Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)[2]

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) in a glass vial.

  • Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your experimental buffer. Prepare a sufficient volume for all test conditions.

  • Experimental Setup:

    • Pipette the this compound working solution into the wells of the plastic plates and into the plastic tubes to be tested.

    • As a negative control for adsorption, pipette the same volume of the working solution into glass vials.

    • As a "time zero" control, immediately transfer a sample of the working solution from a glass vial into a low-binding microtube for HPLC analysis. This represents 100% recovery.

  • Incubation: Incubate the plates, tubes, and glass vials under your standard experimental conditions (e.g., 37°C for 24 hours).

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well/tube and transfer it to a fresh low-binding microtube. Be careful not to scrape the sides of the plasticware.

  • HPLC Analysis:

    • Analyze the this compound concentration in all collected samples (time zero, samples from plasticware, and samples from glass vials) by HPLC.

    • Develop an HPLC method suitable for this compound. A C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid is a good starting point.[2]

  • Data Analysis:

    • Calculate the mean peak area for each condition.

    • The percentage of this compound recovered can be calculated as: % Recovery = (Mean peak area of sample / Mean peak area of time zero control) * 100

    • The percentage of this compound adsorbed can be calculated as: % Adsorption = 100 - % Recovery

Hypothetical Quantitative Data

The following table presents hypothetical data from an experiment following the protocol above to illustrate potential outcomes.

Labware TypeIncubation Time (hours)Mean % Recovery (± SD)Mean % Adsorption (± SD)
Glass Vial (Control)2499.5 ± 1.20.5 ± 1.2
Polypropylene Microtube2495.8 ± 2.54.2 ± 2.5
Polystyrene Microtube2488.3 ± 4.111.7 ± 4.1
Low-Binding Microplate2498.9 ± 1.51.1 ± 1.5
Standard Polystyrene Plate2485.1 ± 5.314.9 ± 5.3

Visualizations

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (Glass Vial) start->prep_stock prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working setup Aliquot Working Solution into Test Labware (PP, PS, Glass) prep_working->setup t0_sample Collect Time Zero Sample (from Glass) setup->t0_sample incubation Incubate under Experimental Conditions setup->incubation hplc Analyze this compound Concentration by HPLC t0_sample->hplc collect_samples Collect Supernatant from all Labware incubation->collect_samples collect_samples->hplc analysis Calculate % Recovery and % Adsorption hplc->analysis end End analysis->end

Caption: Experimental workflow for quantifying this compound adsorption.

Caption: Troubleshooting decision tree for this compound adsorption issues.

References

Validation & Comparative

Sanfetrinem Demonstrates Superior In Vitro Activity Against Multidrug-Resistant Tuberculosis Strains Compared to Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of available data indicates that sanfetrinem, an orally administered carbapenem, exhibits greater in vitro potency against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains than meropenem, a currently utilized intravenous carbapenem. This finding, supported by multiple preclinical studies, positions this compound as a promising candidate for future MDR-TB treatment regimens.

This compound consistently demonstrates lower minimum inhibitory concentration (MIC) values compared to meropenem against a range of MDR-TB clinical isolates. The MIC90 for this compound is reported to be in the range of 1-4 µg/mL, while meropenem's MIC90 is significantly higher and more variable, ranging from 2-64 µg/mL[1][2]. The addition of the β-lactamase inhibitor clavulanate enhances the activity of both compounds, though the effect is more pronounced for meropenem[1][3]. This suggests that this compound may be inherently more stable against the β-lactamases produced by M. tuberculosis.

The primary mechanism of action for both this compound and meropenem is the inhibition of bacterial cell wall synthesis.[4] As carbapenems, they target and inactivate penicillin-binding proteins (PBPs) and L,D-transpeptidases, which are crucial enzymes for the formation of the peptidoglycan layer of the M. tuberculosis cell wall.[5][6] The superior activity of this compound may be attributed to a higher affinity for these targets or greater resistance to bacterial efflux pumps.

Comparative In Vitro Activity

The following table summarizes the reported MIC90 values for this compound and meropenem against MDR-TB strains, highlighting the enhanced activity in the presence of clavulanate.

CompoundMIC90 (µg/mL)MIC90 with Clavulanate (µg/mL)Fold Increase in Activity with ClavulanateReference
This compound 2–40.5–24-fold[3]
Meropenem 4–16Not specified in this rangeUp to 16-fold[3]
This compound 1-4Not specifiedNot applicable[1][2][4]
Meropenem 2-64Not specifiedNot applicable[1][2]
Meropenem 82.5Not applicable[7]

Experimental Protocols

The determination of MIC values for anti-tuberculosis agents is a critical component of preclinical research. The following is a generalized protocol based on standard methodologies for antimicrobial susceptibility testing of Mycobacterium tuberculosis.

Broth Microdilution Method for MIC Determination

This method is commonly used to determine the MIC of an antimicrobial agent against M. tuberculosis.

  • Inoculum Preparation:

    • M. tuberculosis strains are cultured on a solid medium such as Middlebrook 7H10 or 7H11 agar.

    • Colonies are then transferred to a liquid medium, like Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), and incubated until a desired turbidity (e.g., McFarland standard of 1.0) is reached.

    • The bacterial suspension is then diluted to the final inoculum concentration.

  • Drug Preparation:

    • Stock solutions of this compound and meropenem are prepared in an appropriate solvent.

    • Serial dilutions of each drug are made to achieve a range of concentrations to be tested.

  • Assay Procedure:

    • The diluted bacterial inoculum is added to the wells of a microtiter plate.

    • The various concentrations of the drugs are then added to the corresponding wells. For combination studies, a fixed concentration of clavulanate (e.g., 2.5 mg/L or 64 mg/L) is added.[7][8]

    • Control wells containing no drug are included to ensure bacterial growth.

    • The plates are sealed and incubated at 37°C for a period of 7 to 21 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis inoculum Plate Inoculate microtiter plates Inoculum->Plate Drug Prepare serial dilutions of this compound/Meropenem AddDrug Add drug dilutions (with/without Clavulanate) Drug->AddDrug Plate->AddDrug Incubate Incubate plates (37°C, 7-21 days) AddDrug->Incubate Read Assess bacterial growth Incubate->Read DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Read->DetermineMIC

Fig. 1: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Cell Wall Synthesis

Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics. Their bactericidal activity stems from the disruption of the synthesis of the peptidoglycan layer of the bacterial cell wall, a structure essential for maintaining cell integrity.

Mechanism_of_Action cluster_drug Drug Action cluster_target Bacterial Target cluster_outcome Cellular Outcome Drug This compound / Meropenem PBP Penicillin-Binding Proteins (PBPs) & L,D-Transpeptidases Drug->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition of CellWall Defective Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis & Death CellWall->Lysis Results in

Fig. 2: Mechanism of action of carbapenems against M. tuberculosis.

Conclusion

The available in vitro data strongly suggest that this compound is a more potent agent than meropenem against MDR-TB strains. Its lower MIC values and oral bioavailability make it an attractive candidate for further clinical investigation.[1][2] The development of effective oral therapies is a critical unmet need in the management of MDR-TB, and this compound represents a significant step forward in this endeavor. Further studies, including in vivo efficacy and clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of multidrug-resistant tuberculosis.

References

Sanfetrinem's In Vivo Bactericidal Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo bactericidal activity of sanfetrinem, a novel tricyclic β-lactam antibiotic, against other key antibiotics. The data presented is compiled from preclinical studies to offer an objective overview of its efficacy in various infection models.

Comparative Efficacy Data

The in vivo efficacy of this compound, administered as its oral prodrug this compound cilexetil, has been evaluated in murine models of septicemia and respiratory tract infections. The following tables summarize the 50% effective dose (ED50) required to protect infected mice, offering a quantitative comparison with other antibiotics.

Systemic Infections (Murine Septicemia Model)

This model assesses the antibiotic's ability to protect against lethal systemic infections caused by various bacterial pathogens.

PathogenThis compound Cilexetil (ED50 mg/kg)Cefdinir (ED50 mg/kg)Amoxicillin (ED50 mg/kg)
Staphylococcus aureus Smith0.09[1]0.4410.1
Staphylococcus aureus 5 (β-lactamase producer)0.71[1]3.31.3
Streptococcus pyogenes0.08[1]0.780.14
Escherichia coli C110.28[1]1.74-
Escherichia coli 311 (β-lactamase producer)0.66[1]1.51-
Klebsiella pneumoniae 3K2525.6[1]4.8>100

Data sourced from a study evaluating the protective effects of orally administered antibiotics in murine septicemia models.[1]

Respiratory Tract Infections (Murine Pneumonia Model)

This model evaluates the therapeutic efficacy of antibiotics in treating established respiratory infections.

PathogenAntibioticEfficacy MeasurementResult
Streptococcus pneumoniae (Penicillin-Susceptible)This compound CilexetilED50 (mg/kg)0.18[1]
AmoxicillinED50 (mg/kg)0.29
CefdinirED50 (mg/kg)>10
Streptococcus pneumoniae (Penicillin-Resistant)This compound CilexetilBacterial Load Reduction in LungsMore effective than amoxicillin[1][2]
AmoxicillinBacterial Load Reduction in Lungs-
Streptococcus pneumoniae (MIC 1 mg/L)Ceftriaxone (2g once daily regimen)Bacterial Load Reduction (Δlog10 CFU/lungs)-5.14 ± 0.19[3][4]
Streptococcus pneumoniae (MIC 2 mg/L)Ceftriaxone (2g once daily regimen)Bacterial Load Reduction (Δlog10 CFU/lungs)-3.41 ± 0.31[3][4]
Streptococcus pneumoniae (MIC 4 mg/L)Ceftriaxone (2g once daily regimen)Bacterial Load Reduction (Δlog10 CFU/lungs)-0.33 ± 0.18[3][4]

Experimental Protocols

The following are generalized protocols for the murine infection models cited in this guide. Specific parameters may vary between individual studies.

Murine Septicemia Model

This model is designed to assess the protective efficacy of an antibiotic against a lethal systemic bacterial challenge.

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_observation Observation and Endpoint bacterial_culture Bacterial Culture (Logarithmic Growth Phase) inoculum_prep Inoculum Preparation (Suspension in Mucin) bacterial_culture->inoculum_prep infection Intraperitoneal Injection of Bacterial Suspension inoculum_prep->infection mice Mice (e.g., ICR strain) mice->infection treatment Oral Administration of Antibiotic (1 hour post-infection) infection->treatment observation Monitoring Survival (over 7 days) treatment->observation endpoint Calculation of ED50 (Probit Method) observation->endpoint

Caption: Workflow for the Murine Septicemia Model.

Methodology:

  • Bacterial Preparation: The challenging bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is cultured to a logarithmic growth phase. The bacteria are then suspended in a medium, often containing mucin to enhance virulence.[1]

  • Infection: A lethal dose of the bacterial suspension is injected intraperitoneally into mice (e.g., male ICR mice, 4 weeks old).[1]

  • Treatment: A single dose of the test antibiotic (e.g., this compound cilexetil, cefdinir, amoxicillin) suspended in a vehicle like 0.5% metholose is administered orally to groups of mice (typically 10 per group) at various dose levels, one hour after infection.[1]

  • Endpoint: The survival of the mice is monitored over a period of 7 days. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is then calculated using a statistical method such as the Probit method.[1]

Murine Respiratory Tract Infection Model

This model is utilized to evaluate an antibiotic's efficacy in treating a localized lung infection.

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_endpoint Efficacy Assessment bacterial_culture Bacterial Culture (e.g., S. pneumoniae) inoculum_prep Bacterial Suspension Preparation bacterial_culture->inoculum_prep infection Intranasal Inoculation of Bacterial Suspension inoculum_prep->infection mice Anesthetized Mice (e.g., CBA/JNCrj) mice->infection treatment Oral Antibiotic Administration (starting 24h post-infection) infection->treatment bacterial_load Quantification of Bacteria in Lung Homogenates treatment->bacterial_load bacterial_load_reduction Calculation of Bacterial Load Reduction bacterial_load->bacterial_load_reduction

Caption: Workflow for the Murine Respiratory Tract Infection Model.

Methodology:

  • Bacterial Preparation: The pathogen, such as Streptococcus pneumoniae, is cultured and prepared into a suspension for inoculation.

  • Infection: Mice (e.g., male CBA/JNCrj, 7 weeks old) are anesthetized, and a defined volume of the bacterial suspension is administered intranasally to establish a lung infection.[1]

  • Treatment: Treatment with the test antibiotics begins at a specified time post-infection (e.g., 24 hours). The antibiotics are typically administered orally multiple times (e.g., four times at 12-hour intervals).[1]

  • Endpoint: At a predetermined time after the final treatment, mice are euthanized, and their lungs are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) in the lung homogenates is determined by plating serial dilutions on appropriate agar media. Efficacy is measured by the reduction in bacterial load compared to untreated control animals.[1][3][4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics including carbapenems (e.g., imipenem) and cephalosporins (e.g., ceftriaxone), exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by β-Lactam Antibiotics peptidoglycan_precursors Peptidoglycan Precursors pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) peptidoglycan_precursors->pbp cross_linking Peptidoglycan Cross-linking pbp->cross_linking pbp->inhibition cell_wall Stable Cell Wall cross_linking->cell_wall beta_lactam This compound / Imipenem / Ceftriaxone beta_lactam->inhibition lysis Cell Lysis and Bacterial Death inhibition->lysis

Caption: Mechanism of Action of β-Lactam Antibiotics.

The β-lactam ring structure, characteristic of these antibiotics, mimics the D-Ala-D-Ala moiety of the natural substrates for penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes that catalyze the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, this compound and its comparators block the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Conclusion

The available in vivo data demonstrates that this compound cilexetil exhibits potent bactericidal activity against a range of clinically relevant pathogens in murine infection models. In systemic infections, it shows strong efficacy, particularly against S. aureus and S. pyogenes, with ED50 values notably lower than those of cefdinir and amoxicillin in many cases.[1] In respiratory tract infections caused by S. pneumoniae, this compound cilexetil was more effective than amoxicillin.[1][2]

While direct, head-to-head in vivo comparisons with imipenem and ceftriaxone are limited in the available literature, the data suggests that this compound is a promising oral antibiotic with significant bactericidal potential. Further research, including direct comparative studies, would be beneficial to fully elucidate its therapeutic positioning relative to other broad-spectrum β-lactams.

References

Sanfetrinem Cross-Resistance Profile in Comparison to Other β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of sanfetrinem, a trinem β-lactam antibiotic, with other commonly used β-lactam agents. The data presented is compiled from various studies to assist researchers and drug development professionals in understanding the resistance profile of this compound.

Quantitative Susceptibility Testing: Comparative MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator β-lactams against various bacterial isolates, including strains with defined resistance mechanisms.

Table 1: Activity against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
This compound0.3830.064 - 4
Imipenem0.190.250.094 - 0.38

Data sourced from a study on 43 ESBL-producing Klebsiella pneumoniae strains isolated from hospitalized patients.[1]

Table 2: Activity against Streptococcus pneumoniae

Organism (Penicillin Susceptibility)AntibioticMIC90 (µg/mL)
Penicillin-SusceptibleThis compound≤0.007
Penicillin-ResistantThis compound0.5
Penicillin-ResistantImipenem≤1
Penicillin-ResistantMeropenem≤1

Against penicillin-susceptible strains, the activity of this compound was reported to be similar to penicillins, cefotaxime, meropenem, and imipenem.[2] For penicillin-resistant strains, this compound and carbapenems demonstrated superior activity.[2]

Table 3: Activity against Staphylococcus aureus

Organism (Methicillin Susceptibility)AntibioticMIC90 (mg/L)
Methicillin-Susceptible (MSSA)This compound0.06
Methicillin-Resistant (MRSA) with Methicillin MICs of 8-16 mg/LThis compound0.25 - 1
Methicillin-Resistant (MRSA) with Methicillin MICs of ≥32 mg/LThis compound8 - >32

This compound shows potent activity against methicillin-susceptible Staphylococcus aureus.[3][4] However, its efficacy is significantly reduced against strains with higher levels of methicillin resistance.[4]

Mechanisms of Cross-Resistance

This compound's interactions with β-lactamases are a key determinant of its cross-resistance profile. Like carbapenems, this compound is stable against many common β-lactamases, which explains its activity against certain resistant phenotypes.

  • Stability to ESBLs and AmpC β-Lactamases: this compound demonstrates stability against TEM-1, TEM-10, and various extended-spectrum TEM and SHV enzymes.[5][6] It is a weak inducer of AmpC β-lactamases.[5][6] This stability contributes to its efficacy against many ESBL-producing organisms that are resistant to cephalosporins.

  • Lability to Metallo-β-Lactamases and other Carbapenemases: Resistance to this compound has been observed in organisms producing zinc-dependent metallo-β-lactamases (e.g., IMP-1) and functional group 2f carbapenemases (e.g., Sme-1, NMC-A).[5][6] These enzymes are capable of hydrolyzing this compound, leading to resistance.

  • Interaction with Penicillin-Binding Proteins (PBPs): In Streptococcus pneumoniae, the primary targets for this compound appear to be PBP 1a in penicillin-susceptible strains, and both PBP 1a and PBP 2b in penicillin-resistant isolates.[2] Alterations in these PBPs are a primary mechanism of penicillin resistance in pneumococci, and the ability of this compound to effectively bind to these altered targets contributes to its activity against such strains.

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. Below is a generalized description of the experimental protocols commonly employed in these studies.

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Broth Microdilution or Agar Dilution: The MICs are typically determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth or agar. The bacterial inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL) and added to the wells or plates. Following incubation at 35-37°C for 18-24 hours, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • E-test: The E-test (epsilometer test) is an alternative method that uses a predefined, continuous concentration gradient of an antibiotic on a plastic strip. The strip is placed on an inoculated agar plate, and after incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[1]

2. Bacterial Strains:

  • Clinical Isolates: Studies utilize a panel of recent clinical isolates with varying resistance profiles to ensure the clinical relevance of the findings.

  • Reference and Control Strains: Standard quality control strains, such as Escherichia coli ATCC 25922, Escherichia coli ATCC 35218, and Klebsiella pneumoniae ATCC 700603, are included to ensure the accuracy and reproducibility of the testing.[1]

3. Culture Media:

  • For non-fastidious organisms like Enterobacteriaceae, Mueller-Hinton agar or broth is commonly used.

  • For fastidious organisms such as Streptococcus pneumoniae, the media is often supplemented with 5% horse blood or other growth factors.[2]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-resistance of a novel antibiotic like this compound.

G cluster_0 Strain Selection cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis cluster_3 Mechanism Investigation Clinical_Isolates Clinical Isolates (e.g., ESBL-producing K. pneumoniae, Penicillin-resistant S. pneumoniae) MIC_Determination MIC Determination (e.g., E-test, Agar Dilution) Clinical_Isolates->MIC_Determination QC_Strains Quality Control Strains (e.g., ATCC strains) QC_Strains->MIC_Determination Compare_MICs Compare MIC50, MIC90, and MIC ranges MIC_Determination->Compare_MICs Antibiotic_Panel Test Panel: This compound & Comparator Beta-Lactams (e.g., Imipenem, Cefixime) Antibiotic_Panel->MIC_Determination Statistical_Analysis Statistical Analysis (e.g., Correlation, t-test) Compare_MICs->Statistical_Analysis Beta_Lactamase_Assays Beta-Lactamase Hydrolysis Assays Statistical_Analysis->Beta_Lactamase_Assays PBP_Binding_Assays PBP Binding Affinity Studies Statistical_Analysis->PBP_Binding_Assays

References

Sanfetrinem's Potential Against Non-Tuberculous Mycobacteria: A Comparative Analysis of Beta-Lactam Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential of new antimicrobials against non-tuberculous mycobacteria (NTM) is critical. While sanfetrinem, an oral tricyclic carbapenem, has been investigated for its activity against Mycobacterium tuberculosis, publicly available data on its efficacy specifically against NTM species is currently lacking. This guide provides a comparative analysis of the activity of other beta-lactam antibiotics, particularly carbapenems, against clinically significant NTM, offering a predictive framework for the potential role of this compound. This analysis is supported by established experimental protocols for NTM susceptibility testing.

Comparative In Vitro Activity of Beta-Lactams Against NTM

The intrinsic resistance of NTM to many standard antibiotics, including beta-lactams, presents a significant therapeutic challenge. This resistance is often mediated by chromosomally encoded beta-lactamases. However, certain carbapenems and cephalosporins, sometimes in combination with beta-lactamase inhibitors, have demonstrated promising in vitro activity against various NTM species.

The following table summarizes the minimum inhibitory concentrations (MICs) of selected beta-lactams against key NTM species, providing a benchmark for potential future studies on this compound.

NTM SpeciesBeta-LactamMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Mycobacterium abscessusImipenem832[1][2]
Cefoxitin32>64[2]
Ceftaroline + Avibactam816[3]
Mycobacterium avium complex (MAC)Imipenem1632[1]
Cefoxitin>64>64[1]
Mycobacterium kansasiiAmoxicillin-Clavulanate48[4]
Cefadroxil816[4]
Meropenem48[4]

Experimental Protocols for NTM Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of NTM to antimicrobial agents are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this purpose.[5][6][7][8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against NTM.

  • Inoculum Preparation: A suspension of the NTM isolate is prepared from a pure culture grown on solid media. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Preparation: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for MAC) for a specified period (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the mycobacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of an antimicrobial agent against NTM.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum NTM Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug Serial Dilution of Antimicrobial Agent Drug->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual Reading of Growth Inhibition Incubation->Reading MIC MIC Determination Reading->MIC

Broth microdilution workflow for NTM MIC testing.

Signaling Pathways and Logical Relationships

The intrinsic resistance of many NTM species to beta-lactam antibiotics is primarily due to the production of beta-lactamase enzymes. The logical relationship for effective beta-lactam activity against these organisms often requires the circumvention of this resistance mechanism.

Resistance_Mechanism BetaLactam Beta-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits BetaLactamase NTM Beta-Lactamase BetaLactam->BetaLactamase CellWall Cell Wall Synthesis Inhibition PBP->CellWall Leads to Inactivation Antibiotic Inactivation BetaLactamase->Inactivation Causes Inactivation->BetaLactam Acts on Inhibitor Beta-Lactamase Inhibitor (e.g., Avibactam) Inhibitor->BetaLactamase Inhibits

Mechanism of beta-lactam action and resistance in NTM.

References

A Theoretical Evaluation of Sanfetrinem in Combination with Bedaquiline for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A new therapeutic strategy against Mycobacterium tuberculosis could involve the synergistic combination of the repurposed oral β-lactam, sanfetrinem, and the potent diarylquinoline, bedaquiline. While no direct experimental data currently exists for this specific pairing, this guide provides a comparative analysis based on their individual mechanisms of action, pharmacokinetic profiles, and existing in vitro synergy data with other antimicrobials. This evaluation is intended for researchers, scientists, and drug development professionals interested in novel anti-tuberculosis regimens.

Executive Summary

The global health challenge of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel drug combinations. This compound, an orally bioavailable carbapenem, and bedaquiline, a diarylquinoline targeting ATP synthase, present a compelling theoretical combination. Their distinct mechanisms of action suggest the potential for synergistic or additive effects, which could enhance bactericidal activity and reduce the likelihood of resistance development. This guide synthesizes the available preclinical data for each drug, outlines established experimental protocols for synergy testing, and provides a framework for the future evaluation of the this compound-bedaquiline combination.

Mechanisms of Action: A Dual Assault on M. tuberculosis

This compound and bedaquiline target two distinct and essential cellular processes in Mycobacterium tuberculosis, providing a strong rationale for their combined use.

This compound: As a β-lactam antibiotic, this compound inhibits the synthesis of peptidoglycan, a critical component of the mycobacterial cell wall.[1] This disruption of cell wall integrity leads to cell lysis and death. The oral prodrug, this compound cilexetil, allows for systemic absorption, after which it is converted to the active this compound.[2]

Bedaquiline: Bedaquiline employs a novel mechanism by specifically inhibiting the c-subunit of the F1Fo-ATP synthase.[3] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By cutting off the energy supply, bedaquiline is bactericidal against both actively replicating and dormant mycobacteria.[4]

Drug_Mechanisms_of_Action cluster_this compound This compound cluster_bedaquiline Bedaquiline This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Energy_Metabolism Cellular Energy Metabolism ATP_Production->Energy_Metabolism Fuels Bacterial_Death Bacterial Death Energy_Metabolism->Bacterial_Death Depletion leads to

Figure 1: Mechanisms of Action of this compound and Bedaquiline.

In Vitro Synergy Data: A Comparative Overview

While direct synergy data for the this compound-bedaquiline combination is unavailable, examining their interactions with other anti-tuberculosis agents provides valuable context.

This compound Combination Data

Studies have shown that this compound exhibits synergistic effects with several existing anti-tuberculosis drugs.[5][6] The Fractional Inhibitory Concentration Index (FICI) is a common measure of in vitro synergy, where an FICI of ≤ 0.5 indicates synergy.

Combination Organism FICI Reference
This compound + Amoxicillin/ClavulanateM. tuberculosisStrong Synergy[5]
This compound + EthambutolM. tuberculosisSynergy[5]
This compound + RifampicinM. tuberculosisStrong Synergy[5]
This compound + RifapentineM. tuberculosisSynergy[5]
Bedaquiline Combination Data

Bedaquiline has been evaluated in combination with a range of anti-tuberculosis drugs, with varying degrees of interaction observed.

Combination Organism Interaction Reference
Bedaquiline + ClofazimineXDR-TB isolatesNo Synergy[7]
Bedaquiline + MoxifloxacinXDR-TB isolatesAntagonism[7]
Bedaquiline + GatifloxacinXDR-TB isolatesNo Synergy[7]
Bedaquiline + LinezolidXDR-TB isolatesAntagonism[7]
Bedaquiline + DelamanidDrug-resistant M. tuberculosisSynergy[8]
Bedaquiline + RifabutinM. abscessusAdditive/Synergistic[9]

Experimental Protocols for Synergy Evaluation

To formally assess the potential of a this compound-bedaquiline combination, established in vitro synergy testing methodologies should be employed.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the FICI of a drug combination.[3][10]

Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and bedaquiline.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of drug concentrations. Serially dilute this compound along the x-axis and bedaquiline along the y-axis.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates under appropriate conditions for mycobacterial growth.

  • Growth Assessment: Determine the minimum inhibitory concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. A growth indicator like resazurin can be used for colorimetric readout.[11]

  • FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Checkerboard_Assay_Workflow Start Start Drug_Prep Prepare Stock Solutions (this compound & Bedaquiline) Start->Drug_Prep Serial_Dilution Create 2D Drug Gradient in 96-well Plate Drug_Prep->Serial_Dilution Inoculation Inoculate with M. tuberculosis Suspension Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MICs (Visual or Colorimetric) Incubation->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation End End FICI_Calculation->End

Figure 2: Workflow for a Checkerboard Synergy Assay.

Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of a drug combination over time.[12][13]

Methodology:

  • Culture Preparation: Prepare a logarithmic phase culture of M. tuberculosis.

  • Drug Exposure: Expose the bacterial culture to this compound and bedaquiline, both individually and in combination, at fixed concentrations (e.g., at their respective MICs). Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, and 168 hours), collect aliquots from each culture.

  • Bacterial Enumeration: Perform serial dilutions of the collected aliquots and plate them on appropriate agar to determine the number of colony-forming units (CFU) per milliliter.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Conclusion and Future Directions

The combination of this compound and bedaquiline holds theoretical promise for the treatment of tuberculosis, particularly drug-resistant strains. Their distinct and complementary mechanisms of action could lead to enhanced efficacy and a higher barrier to the development of resistance. However, this potential remains to be validated through rigorous preclinical and clinical studies.

The immediate next step for researchers is to conduct in vitro synergy studies using the checkerboard and time-kill assays as outlined. Positive results from these studies would provide a strong rationale for advancing this combination to in vivo animal models of tuberculosis infection to evaluate its efficacy and pharmacokinetic/pharmacodynamic properties in a more complex biological system. Ultimately, the successful progression through these stages could lead to the evaluation of this novel combination in clinical trials, offering a new hope for patients with difficult-to-treat tuberculosis.

References

Repurposed Antibiotic Sanfetrinem Shows Promise in Preclinical Studies for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A meta-analysis of available preclinical data suggests that the repurposed oral β-lactam antibiotic, sanfetrinem, demonstrates potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB). While clinical trial data is not yet available, in vitro and in vivo studies indicate its potential as a future component of TB treatment regimens, warranting further investigation.

This compound, originally developed for respiratory tract infections, is currently the subject of a Phase 2a clinical trial (NCT05388448) in South Africa to evaluate its efficacy and safety in patients with TB. The trial, which completed patient enrollment in August 2024, is expected to yield results in early 2025. In the absence of clinical data, this guide provides a comparative overview of the available preclinical findings for this compound against the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.

Comparative Preclinical Efficacy

This compound has exhibited promising activity against both drug-susceptible and drug-resistant strains of M.tb in laboratory settings. A key advantage of this compound is its oral bioavailability, a significant improvement over other carbapenems like meropenem which require intravenous administration.

In Vitro Activity

In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of M.tb. This compound has shown potent activity against the standard laboratory strain H37Rv and clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

DrugM.tb StrainMIC (μg/mL)Reference
This compound H37Rv (intracellular, THP-1 cells)0.5[1][2]
H37Rv (7H9 broth)1.5[1][2]
Drug-susceptible & MDR/XDR isolates (MIC90)1-4[2][3]
Isoniazid H37Rv0.05 - 0.2
Rifampicin H37Rv0.1 - 0.5
Pyrazinamide H37Rv (acidic pH)12.5 - 50
Ethambutol H37Rv0.5 - 2.0

Table 1: Comparative in vitro activity (MIC) of this compound and first-line TB drugs against Mycobacterium tuberculosis.

In Vivo Activity

Preclinical studies in mouse models of TB have demonstrated the in vivo efficacy of this compound. In an acute infection model, orally administered this compound cilexetil (the prodrug of this compound) was found to be as effective as a combination of meropenem and amoxicillin/clavulanate in reducing the bacterial load in the lungs of infected mice.

Drug/RegimenMouse ModelDosageReduction in Bacterial Load (log10 CFU)Reference
This compound cilexetil Acute M.tb infectionNot specifiedComparable to Meropenem + Amoxicillin/clavulanate[3]
Isoniazid Chronic M.tb infection25 mg/kg~2-3
Rifampicin Chronic M.tb infection10 mg/kg~1-2
Pyrazinamide Chronic M.tb infection150 mg/kgVariable, enhances sterilizing activity of other drugs
Ethambutol Chronic M.tb infection100 mg/kg~1

Table 2: Comparative in vivo efficacy of this compound and first-line TB drugs in mouse models of tuberculosis.

Mechanisms of Action

This compound, like other β-lactam antibiotics, targets the cell wall of M.tb by inhibiting peptidoglycan synthesis. This mechanism is distinct from the primary mechanisms of the first-line TB drugs, suggesting a potential for synergistic effects and a lower likelihood of cross-resistance.

Mechanisms of Action of Anti-TB Drugs cluster_this compound This compound cluster_FirstLine First-Line TB Drugs This compound This compound (β-lactam) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall_S Cell Wall Integrity Peptidoglycan->CellWall_S Maintains Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated by InhA InhA KatG->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall_I Cell Wall Integrity MycolicAcid->CellWall_I Component of Rifampicin Rifampicin RNAP RNA Polymerase Rifampicin->RNAP Inhibits Transcription Transcription RNAP->Transcription Mediates Pyrazinamide Pyrazinamide (Prodrug) PncA PncA Pyrazinamide->PncA Activated by POA Pyrazinoic Acid PncA->POA MembranePotential Membrane Potential & Transport POA->MembranePotential Disrupts Ethambutol Ethambutol EmbAB Arabinosyl Transferases Ethambutol->EmbAB Inhibits Arabinogalactan Arabinogalactan Synthesis EmbAB->Arabinogalactan Catalyzes CellWall_E Cell Wall Integrity Arabinogalactan->CellWall_E Component of

Figure 1: Mechanisms of action of this compound and first-line TB drugs.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of anti-TB agents is typically determined using the broth microdilution method in Middlebrook 7H9 broth.

  • Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis is adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilutions: The drugs are serially diluted in 7H9 broth in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M.tb.

Intracellular Activity Assay

The activity of drugs against M.tb residing within macrophages is assessed using cell culture models, such as the human monocytic cell line THP-1.

  • Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated THP-1 cells are infected with M.tb at a specific multiplicity of infection (MOI).

  • Drug Treatment: After infection, the cells are treated with different concentrations of the test drug.

  • Assessment of Bacterial Viability: The number of viable intracellular bacteria is determined by lysing the macrophages and plating the lysate on solid media to count CFUs.

Mouse Model of Tuberculosis

The in vivo efficacy of anti-TB drugs is commonly evaluated in mouse models of chronic TB infection.

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M.tb to establish a chronic lung infection.

  • Treatment: Drug treatment is initiated several weeks post-infection and administered daily or intermittently for a defined period.

  • Evaluation of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized to determine the bacterial load by plating serial dilutions and counting CFUs.

Preclinical Data Comparison Workflow

The process of comparing preclinical data for a new drug candidate like this compound with established treatments involves a systematic approach.

Workflow for Preclinical Comparison of Anti-TB Drugs DataCollection Data Collection (this compound & Comparators) InVitro In Vitro Data - MIC - Intracellular Activity DataCollection->InVitro InVivo In Vivo Data - Mouse Model Efficacy - PK/PD DataCollection->InVivo Protocols Experimental Protocols DataCollection->Protocols DataAnalysis Comparative Data Analysis InVitro->DataAnalysis InVivo->DataAnalysis Protocols->DataAnalysis Tableau Tabular Summaries DataAnalysis->Tableau Visualization Graphical Visualizations DataAnalysis->Visualization Report Comparison Guide Generation Tableau->Report Visualization->Report

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sanfetrinem

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Sanfetrinem based on general knowledge of beta-lactam antibiotics. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is crucial to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a broad-spectrum, tricyclic beta-lactam antibiotic.[1] Like other beta-lactam antibiotics, it may be a sensitizing agent, potentially causing allergic reactions upon inhalation or skin contact.[2][3] Therefore, appropriate personal protective equipment and handling procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the specific PPE required for handling this compound in your laboratory.[4] The following table summarizes the recommended PPE for handling this compound powder and solutions.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be removed after handling the compound.[5]To prevent skin contact and absorption of the chemical.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing.[4]To protect the eyes from splashes and airborne particles.
Body Protection A fully buttoned lab coat, preferably with knit cuffs, should be worn.[5] For larger quantities or when there is a significant risk of contamination, a disposable gown made of a low-permeability fabric is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection When handling this compound powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[6]To prevent respiratory sensitization and allergic reactions.
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.To protect the feet from spills and falling objects.

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.

Handling this compound Powder
  • Preparation: Before handling this compound powder, ensure you are in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment hood.

  • Donning PPE:

    • Put on a lab coat or disposable gown.

    • Put on the inner pair of nitrile gloves.

    • Put on safety glasses or goggles.

    • If required by your risk assessment, put on a respirator.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.

  • Weighing and Reconstitution:

    • Carefully weigh the desired amount of this compound powder.

    • To reconstitute, add the solvent slowly to the powder to avoid generating dust.

  • Post-Handling:

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

    • Remove the remaining PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal of this compound Waste

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7] All this compound waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous chemical waste.

    • Arrange for pickup and disposal by your institution's EHS department.

  • Liquid Waste:

    • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[8] They should be collected in a sealed, labeled container and disposed of through your institution's EHS department.

    • Used Culture Media: For used cell culture media containing this compound, chemical inactivation is a recommended method of disposal. One effective method for degrading beta-lactam antibiotics is hydrolysis using a sodium hydroxide (NaOH) solution.[9][10]

      • Inactivation Protocol:

        • Add 1 M NaOH to the liquid waste to achieve a final pH between 10 and 13.

        • Allow the solution to sit for a designated period (e.g., 24 hours) to ensure complete degradation of the beta-lactam ring.

        • Neutralize the solution to a pH between 6 and 8 with an appropriate acid (e.g., hydrochloric acid).

        • Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with institutional guidelines.

    • Autoclaving: While autoclaving can sterilize media, it may not be effective in degrading all antibiotics.[8] Therefore, chemical inactivation is the preferred method for liquid waste containing this compound.

Workflow for Handling and Disposal of this compound

Sanfetrinem_Workflow cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste prep Preparation in Designated Area don_ppe Don PPE prep->don_ppe 1. handle Weigh and Reconstitute don_ppe->handle 2. post_handle Decontaminate and Doff PPE handle->post_handle 3. collect_solid Collect Solid Waste handle->collect_solid collect_liquid Collect Liquid Waste handle->collect_liquid dispose_solid Dispose of Solid Waste via EHS collect_solid->dispose_solid inactivate Chemical Inactivation (e.g., NaOH) collect_liquid->inactivate neutralize Neutralize inactivate->neutralize dispose_liquid Dispose of Neutralized Liquid neutralize->dispose_liquid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanfetrinem
Reactant of Route 2
Reactant of Route 2
Sanfetrinem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.